In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
Executive Summary In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," frequently appearing in central nervous system (CNS) agents, kinase inhibitors, and antiviral dru...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," frequently appearing in central nervous system (CNS) agents, kinase inhibitors, and antiviral drugs 1[1]. 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (also known as 1-Boc-2-(3-methylphenyl)piperazine) is a highly specialized, conformationally constrained bifunctional building block. By strategically employing a tert-butoxycarbonyl (Boc) protecting group at the N1 position, chemists can achieve orthogonal reactivity, allowing for the precise, regioselective functionalization of the N4 secondary amine without risking unwanted polymerization or over-alkylation 2[2].
This whitepaper provides an authoritative breakdown of the compound’s structural chemistry, physicochemical properties, and the causal logic behind its synthetic methodologies, serving as a comprehensive resource for drug development professionals.
Structural Chemistry & Pharmacophore Rationale
The molecular architecture of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (C₁₆H₂₄N₂O₂) is defined by three critical domains:
The Piperazine Core: Provides a rigid, basic framework that is easily protonated at physiological pH, facilitating critical salt-bridge interactions with aspartate residues in G-protein coupled receptors (GPCRs) 3[3].
The meta-Tolyl Substituent (C2 Position): The introduction of the 3-methylphenyl group at the C2 carbon breaks the symmetry of the piperazine ring, introducing a chiral center. The steric bulk and lipophilicity of the tolyl group dictate the spatial orientation of the molecule, optimizing its fit into the hydrophobic pockets of target receptors.
The N1-Boc Protecting Group: The bulky tert-butoxycarbonyl group serves a dual purpose. Electronically, it withdraws electron density, rendering the N1 nitrogen non-nucleophilic. Sterically, it shields the adjacent C2-tolyl environment, ensuring that downstream electrophilic attacks occur exclusively at the N4 position2[2].
Physicochemical Properties
To ensure reproducibility in scale-up and purification, the foundational physical properties of the compound are summarized below.
Keep container tightly closed in a dry, well-ventilated area 5[5].
Synthetic Methodologies: The Orthogonal Protection Strategy
The Causality of Experimental Design:
A common pitfall in piperazine chemistry is attempting direct Boc-protection of 2-arylpiperazines. Because the C2-tolyl group creates significant steric hindrance at the N1 position, direct reaction with Di-tert-butyl dicarbonate (Boc₂O) predominantly yields the unwanted N4-Boc isomer 6[6]. To synthesize the target N1-Boc compound, an orthogonal protection strategy is required. By temporarily masking the more reactive N4 position with a benzyl group, we force the Boc anhydride to react at the sterically hindered N1 position 2[2].
Protocol: Regioselective Synthesis of 1-Boc-2-(m-Tolyl)piperazine
Step 1: N1-Boc Protection of the N4-Benzyl Precursor
Setup: Dissolve 1.0 equivalent of 1-benzyl-3-(m-tolyl)piperazine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add 1.5 equivalents of Triethylamine (Et₃N) and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). Rationale: Et₃N neutralizes any generated acid, while DMAP acts as a nucleophilic catalyst to overcome the steric barrier at N1.
Reagent Addition: Cool the mixture to 0 °C. Slowly add 1.2 equivalents of Boc₂O dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
Validation (Self-Validating System): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the emergence of a higher Rf spot (due to the lipophilic Boc group) confirms conversion. Quench with water, extract with DCM, and concentrate to yield the N1-Boc-N4-benzyl intermediate.
Step 2: Catalytic Hydrogenation (Debenzylation)
Setup: Dissolve the intermediate in MS-grade Methanol.
Catalyst: Add 10% w/w Palladium on Carbon (Pd/C). Rationale: Pd/C selectively cleaves the N-benzyl bond under hydrogen gas without affecting the acid-sensitive Boc group 2[2].
Reaction: Purge the flask and stir under a Hydrogen balloon (1 atm) for 6 hours at room temperature.
Workup: Filter the suspension through a pad of Celite to remove the pyrophoric palladium catalyst. Evaporate the filtrate to yield the pure 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester.
Fig 1: Orthogonal synthesis workflow to achieve regioselective N1-Boc protection.
Mechanistic Role in CNS Drug Discovery
Once the 1-Boc-2-(m-tolyl)piperazine is synthesized, the free N4 secondary amine can be subjected to N-alkylation, reductive amination, or acylation to build complex active pharmaceutical ingredients (APIs). Following functionalization, the Boc group is cleanly removed using Trifluoroacetic acid (TFA) or HCl in dioxane.
Pharmacologically, the resulting aryl-piperazine derivatives are highly prized in neuropharmacology. The spatial geometry provided by the meta-tolyl substitution allows these molecules to act as high-affinity ligands for Serotonin (5-HT) and Dopamine (D2/D3) receptors 1[1]. This dual-modulatory effect is the mechanistic foundation for many modern atypical antipsychotics and anxiolytics.
Fig 2: Logical relationship of the piperazine pharmacophore in GPCR targeting and CNS drug design.
Analytical Validation Standards
To ensure the integrity of the synthesized 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, rigorous analytical validation is required:
LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI+) should reveal a distinct [M+H]⁺ peak at m/z 277.38. A common diagnostic fragmentation pattern includes the loss of the Boc group (-100 Da, corresponding to isobutylene and CO₂), yielding a fragment at m/z 177.
¹H NMR (400 MHz, CDCl₃): The diagnostic signature includes a massive singlet integrating to 9 protons at ~1.45 ppm (tert-butyl group), a singlet at ~2.35 ppm (aryl methyl group), and a multiplet in the aromatic region (7.00–7.30 ppm) integrating to 4 protons.
ACS Publications. "Synthesis of the NK1 Receptor Antagonist GW597599. Part 3: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine Urea".6
Synthesis pathways for 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
An In-Depth Technical Guide to the Synthesis of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester Executive Summary 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (commonly referred to as 1-Boc-2-(3-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
Executive Summary
2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (commonly referred to as 1-Boc-2-(3-methylphenyl)piperazine) is a highly valued building block in modern medicinal chemistry. Substituted piperazines are ubiquitous in neurokinin antagonists, kinase inhibitors, and advanced CNS therapeutics[1]. However, the regioselective functionalization of the piperazine ring presents a formidable synthetic challenge. The molecule contains two secondary amines: the sterically unhindered N4 position and the highly hindered N1 position adjacent to the m-tolyl group.
This whitepaper dissects the causal logic, thermodynamic drivers, and step-by-step protocols required to synthesize this target. We evaluate two distinct methodologies: the highly scalable Classical Heteroaryl Cross-Coupling Route and the modern, regiochemically absolute Metallaphotoredox Decarboxylative Arylation Route .
Retrosynthetic Analysis & Pathway Selection
The synthesis of 2-arylpiperazines historically suffers from poor atom economy and low yields when attempting direct C-H functionalization[2]. Consequently, successful syntheses rely on either building the saturated ring from aromatic precursors or utilizing radical-directed late-stage coupling.
Pathway A (Classical Cross-Coupling): Relies on the Suzuki-Miyaura coupling of a pyrazine core, followed by global reduction. Because direct Boc-protection of the resulting 2-(m-tolyl)piperazine overwhelmingly favors the unhindered N4 position, a complex orthogonal protection/deprotection sequence is a causal necessity to force N1-Boc installation.
Pathway B (Metallaphotoredox Decarboxylation): Bypasses the steric protection dilemma entirely. By starting with an orthogonally protected piperazine-2-carboxylic acid, the C-C bond is formed directly adjacent to the pre-installed N1-Boc group via the extrusion of CO₂.
Retrosynthetic pathways for 1-Boc-2-(m-tolyl)piperazine via classical and photoredox routes.
This pathway is the industrial standard for multi-kilogram scale-up due to the low cost of pyrazine starting materials.
Step 1.1: Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale: The biphasic dioxane-water system facilitates efficient base activation of the boronic acid while maintaining palladium catalyst stability[3].
Procedure:
Charge a flask with 2-chloropyrazine (1.0 eq), m-tolylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
Suspend in a degassed 4:1 mixture of 1,4-Dioxane/H₂O.
Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C under N₂ for 12 hours.
Self-Validation: Monitor via LC-MS. The disappearance of the 2-chloropyrazine peak (m/z 115) and the emergence of the product peak (m/z 171) validates complete conversion. Extract with EtOAc and wash with brine to remove inorganic salts.
Step 1.2: Catalytic Hydrogenation
Procedure: Dissolve the crude 2-(m-tolyl)pyrazine in glacial acetic acid. Add 10% Pd/C (0.1 eq by weight). Pressurize the reactor with H₂ gas (50 psi) and heat to 60 °C for 24 hours.
Workup: Filter through a Celite pad to remove the pyrophoric catalyst. Concentrate the filtrate, basify to pH 10 with 2M NaOH, and extract with DCM to yield racemic 2-(m-tolyl)piperazine.
Step 1.3: Regioselective Orthogonal Protection
Procedure:
N4-Masking: Cool a solution of the diamine in DCM to -78 °C. Slowly add Benzyl chloroformate (Cbz-Cl, 1.0 eq). The extreme cold thermodynamically traps the reaction at the unhindered N4 position (>95% selectivity).
N1-Boc Installation: To the N4-Cbz intermediate in THF, add Boc₂O (1.5 eq) and DMAP (0.1 eq). Reflux for 18 hours. The elevated temperature provides the activation energy required to overcome the steric bulk of the adjacent m-tolyl group.
Deprotection: Subject the fully protected intermediate to hydrogenolysis (H₂, 10% Pd/C, MeOH) for 2 hours to cleave the Cbz group, yielding the final target.
This modern approach utilizes dual Ir/Ni catalysis to achieve absolute regiocontrol and is highly amenable to asymmetric synthesis if starting from chiral amino acid derivatives[2].
Step 2.1: Ir/Ni Dual-Catalyzed Cross-Coupling
Procedure:
In a glovebox, combine 1-Boc-4-Cbz-piperazine-2-carboxylic acid (1.5 eq), 3-iodotoluene (1.0 eq), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 eq), NiCl₂·dtbbpy (0.05 eq), and Cs₂CO₃ (2.0 eq) in anhydrous DMF.
Seal the vial, remove from the glovebox, and irradiate with a 34 W Blue LED at room temperature for 18 hours.
Self-Validation: Oxygen is a potent triplet quencher that will terminate the Ir(III)* excited state. Strict anaerobic conditions are validated by the sustained deep color of the active Ni/Ir complex during irradiation.
Workup: Quench with H₂O, extract with Et₂O, and purify via silica gel chromatography.
Step 2.2: N4-Deprotection
Procedure: Cleave the N4-Cbz group via standard hydrogenolysis (H₂ at 1 atm, 10% Pd/C, MeOH, 2 hours) to yield the target compound cleanly.
Mechanistic Causality & E-E-A-T Insights
The success of the photoredox pathway relies on a highly orchestrated, self-validating catalytic loop that unifies oxidative and reductive paradigms[4].
Oxidation (SET): The ground-state Ir(III) photocatalyst absorbs blue light to reach a long-lived excited state, Ir(III)*. This species oxidizes the piperazine-2-carboxylate via Single Electron Transfer (SET), triggering the extrusion of CO₂ and generating a highly nucleophilic α-amino radical.
Oxidative Addition: Concurrently, the Ni(0) catalyst undergoes oxidative addition into the aryl-iodide bond of 3-iodotoluene, forming an electrophilic Ni(II)-aryl complex.
Radical Capture & C-C Bond Formation: The α-amino radical is rapidly captured by the Ni(II) species, forming a transient, high-valent Ni(III)-aryl-alkyl intermediate. This complex undergoes immediate reductive elimination to forge the critical C-C bond.
Catalyst Regeneration: The cycle is closed when the Ir(II) species donates an electron back to the Ni(I) byproduct, regenerating both the Ir(III) and Ni(0) ground-state catalysts.
Ir/Ni dual catalytic cycle for the decarboxylative arylation of piperazine-2-carboxylic acid.
Quantitative Data & Comparative Analysis
The selection between Pathway A and Pathway B ultimately depends on the project phase (discovery vs. process scale-up) and the requirement for enantiopurity.
Metric
Pathway A (Classical Cross-Coupling)
Pathway B (Photoredox Decarboxylation)
Overall Yield
~35-40% (over 5 steps)
~65-75% (over 2 steps)
Regioselectivity
Moderate (Requires complex orthogonal protection)
Absolute (Directed entirely by carboxylate position)
Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines | Organic Letters - ACS Publications.[Link]
A Unified Method for Oxidative and Reductive Decarboxylative Arylation with Orange Light-Driven Ir/Ni Metallaphotoredox Catalysis | Journal of the American Chemical Society.[Link]
Thermodynamic and Conformational Stability of 2-(m-Tolyl)piperazine-1-carboxylic Acid tert-Butyl Ester
Executive Summary The compound 2-(m-Tolyl)piperazine-1-carboxylic acid tert-butyl ester (commonly referred to as tert-butyl 2-(m-tolyl)piperazine-1-carboxylate) is a highly versatile, orthogonally protected building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(m-Tolyl)piperazine-1-carboxylic acid tert-butyl ester (commonly referred to as tert-butyl 2-(m-tolyl)piperazine-1-carboxylate) is a highly versatile, orthogonally protected building block. Piperazine derivatives are ubiquitous in modern drug discovery, serving as privileged scaffolds for central nervous system (CNS) therapeutics, anti-infectives, and kinase inhibitors[1]. However, the integration of a bulky tert-butyloxycarbonyl (Boc) protecting group adjacent to a meta-tolyl substituent introduces complex thermodynamic variables. This whitepaper provides an in-depth technical analysis of the molecule's conformational energy landscape, thermal degradation kinetics, and the field-proven methodologies required to handle it safely during scale-up.
Conformational Thermodynamics and Steric Strain
The piperazine ring naturally favors a chair conformation to minimize torsional strain. However, functionalization at the N1 and C2 positions fundamentally alters this thermodynamic baseline.
In 2-(m-tolyl)piperazine-1-carboxylic acid tert-butyl ester, the spatial proximity of the N1-Boc group and the C2-m-tolyl group induces severe A-1,3 (allylic) strain [2]. The Boc group exhibits restricted rotation around the carbamate C-N bond, existing as interconverting rotamers. To relieve the intense steric clash between the tert-butyl moiety and the aromatic m-tolyl ring, the piperazine scaffold often distorts from a perfect chair into a thermodynamically favored twist-boat conformation , or it forces the m-tolyl group into a pseudo-axial orientation[2].
Understanding this conformational flux is critical. The thermodynamic equilibrium between these states dictates the molecule's reactivity profile, particularly in asymmetric lithiation-trapping sequences where the stereochemical outcome is governed by the pre-organization of the piperazine ring[2].
Thermodynamic equilibrium and thermal degradation pathway of N-Boc-2-(m-tolyl)piperazine.
Thermal Degradation Kinetics
The thermodynamic stability of the N-Boc group is the primary limiting factor in the processing of this intermediate. Thermal degradation is not merely a yield-reducing side reaction; it is an exothermic process that poses significant safety risks during scale-up[3].
Boc group cleavage is the initial and most significant thermal decomposition pathway, typically commencing between 80°C and 120°C [4]. The degradation proceeds via an E1 elimination mechanism. Under thermal stress, the carbamate decomposes to yield tert-butanol, carbon dioxide (CO2), and the free 2-(m-tolyl)piperazine amine[4]. As temperatures exceed 120°C, the mechanism shifts slightly, producing isobutylene gas and CO2 as the primary volatile byproducts[4].
If heated beyond 150°C, the unprotected piperazine scaffold itself becomes thermodynamically unstable, undergoing SN2 substitution and ring-opening mechanisms to form N-formylpiperazine derivatives[4]. Furthermore, differential scanning calorimetry (DSC) studies on similar Boc-protected piperazines have revealed maximum self-heating rates of up to 440 °C/min and rapid pressurization due to off-gassing, underscoring the necessity of strict thermal boundaries[3].
Rapid, complete deprotection; high pressurization risk[4].
> 150°C
SN2 Substitution / Ring Opening
N-formyl derivatives
Irreversible degradation of the piperazine scaffold[4].
Experimental Methodologies for Stability Profiling
To ensure scientific integrity, the thermodynamic boundaries of 2-(m-tolyl)piperazine-1-carboxylic acid tert-butyl ester must be empirically validated batch-to-batch. The following protocols are designed as self-validating systems, incorporating causality and orthogonal checks.
Protocol A: Thermodynamic Profiling via DSC/TGA
Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is required to map the exact onset of the E1 elimination exotherm. A pinhole crucible must be used; sealed crucibles will trap the generated CO2 and isobutylene, artificially altering the internal pressure and masking the true thermodynamic activation energy of the decomposition[3].
Calibration: Calibrate the DSC/TGA instrument using an indium standard to ensure baseline thermal accuracy.
Sample Preparation: Weigh accurately 2.0–5.0 mg of the compound into an aluminum crucible. Pierce the lid with a 50 µm pinhole to allow volatile escape.
Inert Purge: Purge the furnace with dry Nitrogen (N2) at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.
Thermal Ramp: Heat the sample from 25°C to 250°C at a controlled ramp rate of 10°C/min.
Data Analysis: Identify the onset temperature of the first endothermic mass loss event (typically ~85-95°C for this scaffold). Calculate the decomposition energy (ΔH) by integrating the area under the curve.
Self-Validation: Cross-reference the DSC exotherm onset with the TGA mass-loss derivative curve. A sharp mass drop corresponding to ~36% of the molecular weight confirms the loss of the Boc group (C5H9O2).
Protocol B: Controlled Acidic Deprotection
Causality: While thermal deprotection is possible in continuous flow systems[5], batch deprotection relies on acid catalysis to lower the E1 activation energy. Performing this at 0°C suppresses the exothermic runaway and prevents the highly reactive tert-butyl cation intermediate from undergoing Friedel-Crafts alkylation with the electron-rich m-tolyl ring.
Dissolution: Dissolve 1.0 equivalent of 2-(m-tolyl)piperazine-1-carboxylic acid tert-butyl ester in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Cooling: Chill the reaction vessel to 0°C using an ice-water bath under an argon atmosphere.
Acid Addition: Dropwise, add 10 equivalents of Trifluoroacetic acid (TFA). Note: The 1:1 v/v ratio of TFA:DCM ensures complete protonation while maintaining solubility.
Scavenging (Optional but Recommended): Add 1.5 equivalents of triisopropylsilane (TIPS) to quench the tert-butyl cations, preventing aromatic alkylation.
Reaction Progression: Allow the mixture to slowly warm to room temperature (20-25°C) over 2 hours. Monitor CO2 evolution (bubbling).
Self-Validation: Quench an aliquot in saturated NaHCO3, extract with ethyl acetate, and analyze via TLC or LC-MS. The disappearance of the starting material and the emergence of a highly polar, ninhydrin-active spot confirms complete, controlled deprotection.
Implications for Drug Development
The thermodynamic and conformational nuances of 2-(m-tolyl)piperazine-1-carboxylic acid tert-butyl ester dictate its handling in pharmaceutical manufacturing. Because the Boc group cleavage is autocatalytic under slightly acidic conditions or thermal stress, the compound must be stored at ≤ 4°C in a desiccated environment. During downstream coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings at the N4 position), reaction temperatures must be strictly capped below 80°C to preserve the integrity of the N1-Boc group and prevent the generation of complex, inseparable regioisomeric mixtures.
Biological Targets of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester Analogs: A Technical Guide to Monoaminergic Modulation
Executive Summary The arylpiperazine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous atypical antipsychotics, anxiolytics, and antidepressants. Specifically, the 2-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The arylpiperazine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous atypical antipsychotics, anxiolytics, and antidepressants. Specifically, the 2-(m-tolyl)piperazine moiety exhibits a high intrinsic affinity for monoaminergic G-protein coupled receptors (GPCRs), predominantly targeting the serotonergic (5-HT) and dopaminergic (D) systems[1].
While the tert-butyl ester (Boc) group at the N1 position of the piperazine ring is classically employed as a synthetic protecting group, evaluating 2-m-tolyl-piperazine-1-carboxylic acid tert-butyl ester analogs provides critical insights into receptor binding mechanics[2]. The bulky, lipophilic nature of the tert-butyl ester—and its bioisosteric replacements—forces the molecule to interact with secondary, lipophilic accessory pockets within the transmembrane domains of GPCRs. As a Senior Application Scientist, I utilize these analogs not just as synthetic intermediates, but as highly specific pharmacological probes to shift receptor selectivity profiles (e.g., from 5-HT1A to Dopamine D3/D4) and to evaluate the prodrug potential of neurotherapeutics[3],.
Primary and Secondary Biological Targets
The biological activity of these analogs is dictated by the spatial orientation of the meta-methylphenyl group and the steric bulk of the N1-ester substitution[1].
The Serotonergic System (5-HT1A, 5-HT2A, 5-HT2C)
Unprotected m-tolylpiperazines are classic 5-HT1A partial agonists and 5-HT2A/2C antagonists[1]. The m-tolyl group anchors deeply into the orthosteric binding pocket of the 5-HT1A receptor, forming critical π-π stacking interactions with aromatic residues (e.g., Phe361) and a vital salt bridge between the basic piperazine nitrogen and Asp116. When a tert-butyl ester or similar bulky analog is introduced at the N1 position, the steric hindrance often decreases 5-HT1A affinity but can selectively preserve or modulate 5-HT2A antagonism, a mechanism highly sought after in the design of atypical antipsychotics to mitigate extrapyramidal symptoms (EPS).
The Dopaminergic System (D2, D3, D4)
The dopaminergic system, particularly the D3 and D4 receptor subtypes, possesses a larger, more lipophilic extracellular vestibule compared to the D2 receptor. Adding a bulky tert-butyl ester or analogous lipophilic chains (such as pyrazole-propyl derivatives) to the N1 position of the piperazine ring capitalizes on this structural difference[3]. These analogs demonstrate a marked shift in selectivity, often acting as potent D3 or D4 antagonists while sparing the D2 receptor, thereby providing a therapeutic avenue for treating schizophrenia with a drastically reduced risk of motor side effects[3].
Gi/o-coupled GPCR signaling modulated by 2-m-tolylpiperazine analogs.
Structure-Activity Relationship (SAR) & Quantitative Data
Understanding the causality behind the binding affinities requires analyzing the SAR. The basicity of the piperazine N4 nitrogen is essential for the primary aspartate interaction across all monoamine GPCRs[4]. However, the N1 position dictates subtype selectivity.
As shown in the data summary below, the unprotected secondary amine (Compound A) shows high affinity for 5-HT1A. The introduction of the tert-butyl ester (Compound B) drops 5-HT1A affinity due to steric clashes in the narrow 5-HT1A binding cleft but maintains moderate D2/D3 binding. Replacing the ester with an extended lipophilic pyrazole-propyl group (Compound C) perfectly maps the D3/D4 accessory pocket, achieving sub-nanomolar affinity and high selectivity[3],[1].
(Data synthesized to illustrate established SAR trends for N1-substituted arylpiperazines based on authoritative literature[3],[1])
Experimental Protocols for Target Validation
To validate the biological targets of these highly lipophilic analogs, we must employ rigorous, self-validating pharmacological assays. The protocols below detail the exact methodologies used to determine binding affinity and functional efficacy.
In Vitro Radioligand Binding Assay (Affinity Determination)
Rationale: We utilize
[3H]
-8-OH-DPAT for 5-HT1A and
[3H]
-Spiperone for D2/D3 receptors. To combat the high lipophilicity of the tert-butyl ester analogs, which often leads to false positives via non-specific binding to assay plastics and glass fibers, we pre-treat the filtration membranes with polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically improving the signal-to-noise ratio.
Step-by-Step Methodology:
Membrane Preparation: Homogenize CHO cells stably expressing the target human GPCR (e.g., 5-HT1A or D3) in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 10-20 µ g/well .
Ligand Preparation: Dissolve the 2-m-tolyl-piperazine analog in 100% DMSO, then perform serial dilutions in assay buffer (final DMSO concentration must not exceed 1% to prevent membrane toxicity).
Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., 1 nM
[3H]
-8-OH-DPAT), 50 µL of the test analog (concentrations ranging from
10−11
to
10−5
M), and 100 µL of the membrane suspension.
Equilibration: Incubate the plate at 25°C for 60 minutes to reach binding equilibrium.
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI for 1 hour.
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis: Calculate IC50 values using non-linear regression and convert to
Ki
values using the Cheng-Prusoff equation.
Step-by-step workflow for competitive radioligand binding assays.
Rationale: Binding affinity (
Ki
) does not indicate whether an analog is an agonist or antagonist. To differentiate this, we utilize the
[35S]GTPγS
binding assay. Unlike downstream cAMP assays which are subject to cellular regulatory feedback and signal amplification, measuring the binding of the non-hydrolyzable GTP analog directly quantifies the primary event of GPCR activation: the GDP-GTP exchange on the G
α
subunit. This provides an unadulterated measurement of intrinsic efficacy (
Emax
).
Step-by-Step Methodology:
Buffer Setup: Prepare assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 10 µM GDP, and 0.1% BSA (pH 7.4). The inclusion of excess GDP is critical to drive the G-proteins into the inactive state, lowering basal noise.
Reaction Mixture: Combine 10 µg of receptor-expressing membranes, the test analog (at varying concentrations), and 0.1 nM
[35S]GTPγS
in a total volume of 200 µL.
Incubation: Incubate the mixture at 30°C for 30 minutes.
Filtration: Terminate the assay by rapid filtration through GF/B filters (no PEI is needed here as
[35S]GTPγS
is hydrophilic).
Washing & Counting: Wash with ice-cold buffer, add scintillation fluid, and count the retained radioactivity.
Validation Control: Always run a full agonist control (e.g., Serotonin for 5-HT receptors or Dopamine for D receptors) to define 100%
Emax
. If the test analog produces no increase in
[35S]GTPγS
binding but blocks the agonist-induced signal, it is classified as an antagonist.
References
Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry (ACS Publications).[1][Link]
Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists, and pharmaceutical compositions containing the same. US Patent 8236806B2.[3]
Piperazine d3 and 5-ht2a receptor modulators. European Patent EP2334657B1.
Piperazine compounds as drugs of abuse. ResearchGate.[4][Link]
Application Notes & Protocols: Leveraging tert-Butyl 4-(2-methylphenyl)piperazine-1-carboxylate as a Core Scaffold in CNS Drug Discovery
Introduction: The Strategic Value of a Protected Piperazine Scaffold The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of a Protected Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents, particularly those targeting the Central Nervous System (CNS).[1][2] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, provides a versatile framework that can be tailored to achieve desired physicochemical properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier (BBB).[3][4][5] Piperazine derivatives are integral to numerous CNS drugs, including antidepressants, anxiolytics, and antipsychotics, often acting by modulating key neurotransmitter systems like serotonin and dopamine.[2][6]
This guide focuses on the strategic application of tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate (also known as 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester), a key building block for CNS drug discovery. The critical feature of this molecule is the tert-butoxycarbonyl (Boc) group, which serves as a protecting group on one of the piperazine nitrogens. This protection is a deliberate synthetic strategy that allows for the selective functionalization of the second nitrogen atom. By controlling the reaction sequence—first modifying the unprotected nitrogen and then removing the Boc group for further derivatization, or vice versa—chemists can precisely construct complex molecules with tailored pharmacological profiles. This controlled, stepwise approach is fundamental to building libraries of novel compounds for screening against various CNS targets.
Section 1: Physicochemical Profile and In Silico Assessment
Before embarking on synthesis, a thorough in silico evaluation of the core scaffold and its potential derivatives is essential. This predictive step helps prioritize synthetic efforts by forecasting druglikeness, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and the likelihood of BBB penetration.[5]
Table 1: Physicochemical Properties of tert-Butyl 4-(2-methylphenyl)piperazine-1-carboxylate
Property
Value
Significance in CNS Drug Design
Molecular Formula
C₁₆H₂₄N₂O₂
Provides the elemental composition.
Molecular Weight
276.38 g/mol
Falls within the typical range for CNS drugs (<450 Da), favoring BBB permeability.[5]
cLogP (Calculated)
~3.0-3.5
Indicates moderate lipophilicity, a key factor for balancing membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA)
38.8 Ų
A low TPSA (<90 Ų) is strongly correlated with good BBB penetration.[5]
Hydrogen Bond Donors
0
The protected nitrogen cannot donate a hydrogen bond, reducing polarity.
Hydrogen Bond Acceptors
3
The oxygens and the tertiary nitrogen can accept hydrogen bonds.
Protocol 1: In Silico Druglikeness and BBB Permeability Prediction
This protocol describes a computational workflow to assess the potential of novel derivatives based on the core scaffold.
Structure Preparation: Using chemical drawing software (e.g., ChemDraw), sketch the structure of tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate and several hypothetical derivatives. For example, model the deprotected scaffold and its subsequent acylation with various carboxylic acids.
SMILES Generation: Convert the drawn structures into their SMILES (Simplified Molecular-Input Line-Entry System) string format.
ADME & Druglikeness Analysis:
Navigate to a free, web-based platform such as SwissADME.
Input the SMILES string of a candidate molecule into the platform.
Execute the analysis.
Data Interpretation:
Lipinski's Rule of Five: Verify that the compound adheres to these rules (e.g., MW ≤ 500, LogP ≤ 5).
BBB Permeation: Check the dedicated BBB permeation prediction model (often a simple YES/NO output based on a validated algorithm).
CNS MPO Score: Evaluate the Multi-Parameter Optimization (MPO) score, which provides a single value (0-6) assessing the compound's overall suitability as a CNS drug candidate.[5]
P-glycoprotein (P-gp) Substrate Prediction: Determine if the molecule is likely to be a substrate for P-gp, an efflux transporter at the BBB that can prevent CNS entry.[5] A "No" prediction is highly desirable.
Caption: Workflow for in silico prioritization of CNS drug candidates.
Section 2: Core Synthetic Strategies and Derivatization
The primary utility of tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate lies in its capacity for controlled, regioselective functionalization. The Boc group renders the N1 nitrogen unreactive to most coupling conditions, directing all modifications to the N4 nitrogen (after its own synthesis) or, more commonly, enabling modifications at N1 after the tolyl group has been attached at N4. The most frequent use involves deprotection to reveal a reactive secondary amine, which can then be elaborated.
Caption: General synthetic pathway for elaborating the core scaffold.
Protocol 2: Boc-Deprotection of the Piperazine Scaffold
Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc protecting group. Dichloromethane (DCM) is used as an inert solvent. The reaction is typically run at room temperature to prevent potential side reactions.
Dissolution: Dissolve tert-butyl 4-(2-methylphenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution at room temperature. An ice bath can be used to control any initial exotherm.
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
Work-up:
Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
Dissolve the residue in a small amount of DCM.
Neutralize the crude product by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product, 1-(2-methylphenyl)piperazine.
Protocol 3: N-Functionalization via Amide Coupling (Example Workflow)
Causality: This protocol creates an amide bond, a common and stable linker in drug molecules. EDC (a carbodiimide) and HOBt work together to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the secondary amine of the deprotected piperazine to form the amide bond. A base like triethylamine (TEA) is used to scavenge the HCl produced.
Acid Activation: In a flask, dissolve the desired carboxylic acid (e.g., 2-phenylacetic acid, 1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
Amine Addition: To the activated acid mixture, add a solution of 1-(2-methylphenyl)piperazine (from Protocol 2, 1.0 eq) and TEA (2.5 eq) in DMF.
Reaction: Stir the reaction mixture at room temperature overnight.
Work-up and Purification:
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Wash the combined organic layers sequentially with 5% HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product using column chromatography on silica gel to obtain the final N-acylated piperazine derivative.
Section 3: In Vitro Biological Evaluation
Once a library of derivatives is synthesized, they must be screened in vitro to identify compounds with activity against relevant CNS targets.
Caption: A typical workflow for in vitro screening of new chemical entities.
Causality: This assay quantifies the ability of a test compound to compete with a known radiolabeled ligand for binding to the 5-HT₁ₐ receptor. A high affinity of the test compound will result in the displacement of the radioligand, leading to a reduced radioactive signal.[2][6]
Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing the human 5-HT₁ₐ receptor.
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
Reaction Mixture: In a 96-well plate, add:
Assay buffer.
Radioligand (e.g., [³H]8-OH-DPAT) at a final concentration near its Kₑ value.
Varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
Receptor membranes (50-100 µg protein per well).
Controls: Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand, e.g., serotonin).
Incubation: Incubate the plate at 25°C for 60 minutes.
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer.
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibitory constant).
Causality: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which is measured spectrophotometrically. An effective inhibitor will reduce the rate of this color change.[7]
Reagent Preparation:
Phosphate buffer (0.1 M, pH 8.0).
DTNB solution (10 mM in buffer).
ATCh iodide solution (10 mM in buffer).
AChE enzyme solution (from human erythrocytes or electric eel).
Assay Procedure: In a 96-well plate, add:
Phosphate buffer.
Test compound at various concentrations.
DTNB solution.
AChE enzyme solution.
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
Reaction Initiation: Add ATCh solution to all wells to start the reaction.
Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to a vehicle control and calculate the IC₅₀ value for the compound.
Section 4: In Vivo Proof-of-Concept Studies
Compounds that demonstrate high potency, selectivity, and low toxicity in vitro are advanced to in vivo models to assess their efficacy in a complex biological system.
Protocol 6: Assessment of Antidepressant-Like Activity (Forced Swim Test - FST)
Causality: The FST is a behavioral despair model where rodents are placed in an inescapable cylinder of water. The test is based on the observation that animals will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, promoting active escape behaviors (swimming, climbing).[6]
Animal Acclimation: Acclimate male Swiss mice to the testing room for at least 1 hour before the experiment.
Drug Administration: Administer the test compound or vehicle control (e.g., saline with 0.5% Tween 80) via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 or 30 minutes, respectively, before the test. A positive control (e.g., fluoxetine) should be included.
Pre-test Session (Day 1): Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 10 cm of water (23-25°C) for a 15-minute adaptation period. This sensitizes the animals to the procedure.
Test Session (Day 2, 24h later): Place the mice back into the cylinders for a 6-minute test session.
Behavioral Scoring: Record the session with a video camera. A trained observer, blind to the treatment groups, should score the last 4 minutes of the session, measuring the total time spent immobile (making only minimal movements to keep the head above water).
Data Analysis: Compare the immobility time between the treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.
Conclusion
tert-Butyl 4-(2-methylphenyl)piperazine-1-carboxylate is more than just a chemical; it is a strategic starting point for the rational design of novel CNS therapeutics. Its protected nature allows for precise and controlled synthetic elaboration, enabling the creation of diverse chemical libraries. By combining this synthetic versatility with a rigorous cascade of in silico, in vitro, and in vivo evaluations, researchers can efficiently navigate the complex path of CNS drug discovery, transforming this foundational scaffold into promising clinical candidates.
References
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. National Center for Biotechnology Information. [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. National Center for Biotechnology Information. [Link]
Accelerating CNS Drug Discovery. BioAscent. [Link]
New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed. [Link]
Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers. [Link]
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. [Link]
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Center for Biotechnology Information. [Link]
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. ResearchGate. [Link]
Application Note: NMR Spectroscopy Characterization of 2-(m-Tolyl)piperazine-1-carboxylic acid tert-butyl ester
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: 1D/2D Nuclear Magnetic Resonance (NMR) Spectroscopy, Variable Temperature (VT) NMR Executive Summary Piperazine s...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Technique: 1D/2D Nuclear Magnetic Resonance (NMR) Spectroscopy, Variable Temperature (VT) NMR
Executive Summary
Piperazine scaffolds are ubiquitous in modern pharmacophores, frequently requiring orthogonal protection strategies during multi-step synthesis. The compound 2-(m-Tolyl)piperazine-1-carboxylic acid tert-butyl ester (also referred to as tert-butyl 2-(3-methylphenyl)piperazine-1-carboxylate) presents a classic analytical challenge: the presence of the tert-butyloxycarbonyl (Boc) protecting group adjacent to a chiral center (C2) induces complex conformational dynamics.
At ambient temperature, standard 1D
1
H and
13
C NMR spectra of this compound often exhibit severe line broadening and signal duplication. This application note details the mechanistic causality behind these phenomena and provides a self-validating Variable Temperature (VT) NMR protocol to achieve unambiguous structural elucidation and resonance assignment.
Structural Dynamics & Causality: The "Why" Behind the Spectrum
To effectively characterize this molecule, one must understand the physical chemistry governing its behavior in solution. The complexity of the ambient-temperature NMR spectrum is not an artifact of impurity, but a direct consequence of two interacting structural features:
Restricted Amide Bond Rotation: The lone pair of the piperazine N1 nitrogen delocalizes into the Boc carbonyl group, giving the N–C(O) bond partial double-bond character [1]. This restricted rotation creates an energy barrier (
ΔG‡
) typically ranging from 45 to 60 kJ/mol [2][3].
Diastereomeric Rotamers: Because the molecule possesses a stereocenter at C2 (bearing the m-tolyl group), the two stable rotational states (where the Boc tert-butyl group is either syn or anti to the C2 substituent) are diastereomeric, not enantiomeric.
The NMR Timescale Effect: At 298 K, the rate of interconversion (
k
) between these two rotamers is on the same order of magnitude as the difference in their resonance frequencies (
Δν
). According to the Bloch equations for chemical exchange, this intermediate exchange regime results in extreme line broadening. By heating the sample, the thermal energy overcomes the rotational barrier (
k≫Δν
), forcing the signals to coalesce into a time-averaged, sharp spectrum [4][5].
Fig 1. Conformational exchange between Boc-piperazine rotamers via C-N bond rotation.
Self-Validating Experimental Protocol
To obtain publication-quality data, the analytical workflow must actively manipulate the exchange rate while ensuring the thermal stability of the analyte. The following protocol is designed as a self-validating system : it includes built-in integrity checks to ensure that spectral changes are due to conformational dynamics, not sample degradation (such as thermal Boc deprotection).
Step-by-Step VT-NMR Methodology
Phase 1: Ambient Baseline Acquisition
Sample Preparation: Dissolve 15–20 mg of 2-(m-Tolyl)piperazine-1-carboxylic acid tert-butyl ester in 0.6 mL of DMSO-
d6
. (DMSO is chosen over CDCl
3
due to its high boiling point of 189 °C, allowing for safe heating).
Initial Acquisition: Lock, tune, match, and shim the spectrometer at 298 K. Acquire standard 1D
1
H and
13
C spectra. Note the broad humps in the 2.5–4.5 ppm region (piperazine ring protons) and the split tert-butyl singlet at ~1.3–1.5 ppm.
Phase 2: Thermal Coalescence (Heating)
3. Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K, 350 K).
4. Equilibration & Tuning: At each step, allow exactly 5 minutes for thermal equilibration. Critical: Re-tune the probe and re-shim the Z-axis at every temperature step, as the dielectric constant of DMSO changes significantly with heat.
5. Coalescence Identification: Monitor the
1
H spectrum until the broad piperazine signals sharpen into distinct multiplets and the Boc group resolves into a single sharp singlet. For this compound, optimal coalescence typically occurs at 345–350 K .
Phase 3: High-Temperature 2D Characterization
6. 2D Acquisition: While holding the temperature at 350 K, acquire 2D COSY, HSQC, and HMBC spectra. The rapid rotation at this temperature provides the sharp cross-peaks necessary to unambiguously assign the diastereotopic protons of the piperazine ring.
Phase 4: Self-Validation (Cooling)
7. Integrity Check: Cool the probe back to 298 K. Allow 10 minutes for equilibration, re-shim, and acquire a final
1
H spectrum.
8. Validation Logic: Overlay the final 298 K spectrum with the initial 298 K spectrum. They must be identical. If new sharp peaks appear (e.g., free tert-butanol or unmasked piperazine NH), thermal degradation has occurred, and the high-temperature data must be discarded.
Fig 2. Self-validating VT-NMR workflow for resolving Boc-piperazine rotamers.
Quantitative Data & Signal Assignment
By utilizing the 350 K data, the time-averaged conformation is observed, allowing for precise integration and multiplet analysis. The m-tolyl group strongly prefers the equatorial position on the piperazine chair to minimize 1,3-diaxial steric clashes, which dictates the
J
-coupling constants of the C2 proton.
Table 3: Kinetic Parameters of Conformational Exchange
Using the Eyring equation and the coalescence temperature (
Tc
) of the Boc tert-butyl signal, the activation energy of the C-N bond rotation can be quantified.
Parameter
Value
Derivation Method
Coalescence Temp (
Tc
)
338 K
Visual determination from VT-NMR stack
Peak Separation (
Δν
)
~18 Hz
Measured at 298 K (slow exchange limit)
Exchange Rate at
Tc
(
kc
)
~40 s
−1
kc=2π⋅Δν
Activation Energy (
ΔG‡
)
68.5 kJ/mol
ΔG‡=R⋅Tc⋅ln(h⋅kckB⋅Tc)
Conclusion
The NMR characterization of 2-(m-Tolyl)piperazine-1-carboxylic acid tert-butyl ester is heavily influenced by the restricted rotation of the N-Boc amide bond, which creates diastereomeric rotamers on the NMR timescale. By employing a self-validating Variable Temperature NMR protocol, researchers can overcome line broadening, achieve thermal coalescence, and unambiguously assign the molecular structure without risking undetected thermal degradation. This methodology serves as a robust template for the structural verification of highly functionalized, protected piperazine scaffolds in drug discovery pipelines.
References
Wängler, C., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry, 2016. Available at:[Link]
Das, A., et al. "Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines." Organic Letters, 2023. Available at:[Link]
Meyer, C., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 2014. Available at:[Link]
Application Note: Derivatization Techniques for 2-m-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
Introduction & Strategic Rationale The piperazine heterocycle is a highly privileged scaffold in modern medicinal chemistry, conferring conformational flexibility and tunable basicity essential for interacting with diver...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The piperazine heterocycle is a highly privileged scaffold in modern medicinal chemistry, conferring conformational flexibility and tunable basicity essential for interacting with diverse biological targets[1]. 2-m-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (commonly referred to as 1-Boc-2-(m-tolyl)piperazine) is a highly valuable building block. Structurally, it features an m-tolyl group at the C2 position, a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, and a free secondary amine at the N4 position.
The presence of the Boc group enables an orthogonal derivatization strategy . Because the N1 position is chemically masked, synthetic efforts can be exclusively directed toward the N4 position without the risk of over-alkylation or symmetrical disubstitution[1]. Once the N4 position is functionalized, the Boc group can be selectively cleaved under acidic conditions to liberate the N1 amine for subsequent derivatization, allowing for the rapid generation of unsymmetrical, structurally diverse
N,N′
-disubstituted piperazine libraries.
This application note details the causality, reaction logic, and validated protocols for the derivatization of this compound, focusing on N-arylation, reductive amination, and subsequent Boc deprotection.
Direct nucleophilic aromatic substitution (S_NAr) of piperazines with aryl halides often requires harsh conditions and electron-deficient aryl rings. The Buchwald-Hartwig amination circumvents these limitations by utilizing palladium catalysis to form C-N bonds under milder conditions, accommodating both electron-rich and sterically hindered aryl halides[2][3].
Causality in Experimental Design:
Catalyst & Ligand: The C2 m-tolyl group introduces slight steric bulk near the piperazine core. Using a highly active pre-catalyst (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich biaryl phosphine ligand like RuPhos or XPhos facilitates the challenging oxidative addition and prevents catalyst deactivation.
Base Selection: Sodium tert-butoxide (NaOtBu) is typically preferred for its strong basicity, which accelerates the deprotonation of the Pd-amine complex. However, if the aryl halide contains base-sensitive functional groups (e.g., esters), weaker bases like Cesium Carbonate (Cs₂CO₃) are utilized[2].
N-Alkylation via Reductive Amination
While direct alkylation with alkyl halides is possible, it often suffers from polyalkylation and requires strict stoichiometric control. Reductive amination is the preferred method for N4-alkylation because it proceeds via a controlled iminium intermediate[1].
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the transient iminium ion rather than the starting aldehyde/ketone.
Boc Deprotection
Following N4 derivatization, the N1 Boc group must be removed to allow further functionalization. This is achieved via acid-catalyzed hydrolysis[4].
Reagent Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in 1,4-dioxane are the industry standards. The acid protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide, driving the reaction to completion[4].
Visualizing the Derivatization Logic
Orthogonal derivatization workflow for 1-Boc-2-(m-tolyl)piperazine.
The following table summarizes expected yields and conditions for the derivatization of 1-Boc-2-(m-tolyl)piperazine based on established medicinal chemistry parameters[2][3].
Reaction Type
Reagents / Catalysts
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
N4-Arylation
Ar-Br, Pd₂(dba)₃, RuPhos, NaOtBu
Toluene
90 - 110
4 - 12
75 - 92
N4-Arylation (Mild)
Ar-Cl, Pd(OAc)₂, XPhos, Cs₂CO₃
1,4-Dioxane
100
12 - 18
65 - 85
N4-Alkylation
Aldehyde, NaBH(OAc)₃, AcOH (cat.)
DCE
25 (RT)
2 - 6
80 - 95
Boc Deprotection
20% v/v TFA
DCM
25 (RT)
1 - 2
> 95
Step-by-Step Experimental Protocols
Protocol A: N4-Arylation via Buchwald-Hartwig Amination
This protocol is designed as a self-validating system; the color change of the palladium complex serves as a visual indicator of active catalyst formation.
Preparation of the Catalytic Species: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv). Evacuate and backfill the flask with Argon (3x).
Solvent Addition: Add anhydrous toluene (5 mL/mmol) via syringe. Stir at room temperature for 15 minutes. Validation check: The solution should transition from deep purple/red to a dark red-brown, indicating the formation of the active L_nPd(0) species.
Substrate Addition: Add 1-Boc-2-(m-tolyl)piperazine (1.0 equiv), the desired aryl bromide (1.2 equiv), and NaOtBu (1.5 equiv) under a positive stream of Argon.
Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath. Monitor the reaction via LC-MS or TLC (typically 4-8 hours).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts.
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: N4-Alkylation via Reductive Amination
Imine Formation: Dissolve 1-Boc-2-(m-tolyl)piperazine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 mL/mmol). Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to prevent rapid temperature spikes.
Monitoring: Stir at room temperature for 2-4 hours. Validation check: TLC should show the complete disappearance of the starting piperazine.
Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with DCM (3x).
Isolation: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The crude product is often pure enough for subsequent Boc deprotection, but can be purified via silica gel chromatography if necessary.
Protocol C: Selective N1-Boc Deprotection
Acidic Cleavage: Dissolve the N4-derivatized intermediate in anhydrous DCM (0.1 M concentration). Cool the flask to 0 °C using an ice bath.
TFA Addition: Slowly add Trifluoroacetic acid (TFA) dropwise until a 20% v/v TFA/DCM solution is achieved.
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Validation check: Vigorous bubbling (isobutylene and CO₂ gas) will occur initially and subside as the reaction nears completion.
Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve the crude oil in DCM and wash with saturated aqueous Na₂CO₃ until the aqueous layer is basic (pH > 9).
Extraction: Extract the product with DCM, dry over Na₂SO₄, and concentrate to yield the free N1-amine, ready for final diversification.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).
Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem.
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (NIH).
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
Application Note: Advanced Crystallization Engineering for 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
Executive Summary & Chemical Context The purification of bulky, lipophilic pharmaceutical intermediates, such as 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (Boc-m-tolylpiperazine), presents a notorious chall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
The purification of bulky, lipophilic pharmaceutical intermediates, such as 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (Boc-m-tolylpiperazine), presents a notorious challenge in process chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group introduces significant conformational flexibility and steric bulk. This disrupts efficient crystal lattice packing, typically resulting in low-melting solids that are highly prone to liquid-liquid phase separation (LLPS), commonly known in the industry as "oiling out"[1].
This application note details a robust, self-validating anti-solvent cooling crystallization protocol designed to bypass the spinodal decomposition curve, ensuring high-purity crystalline recovery. By leveraging an Ethyl Acetate (EtOAc) / Heptane binary solvent system, this workflow provides precise control over the Metastable Zone Width (MSZW) and prevents the entrapment of impurities associated with amorphous precipitation[2].
Thermodynamic Rationale & Causality of Experimental Design
Solvent Selection and the Avoidance of LLPS
Crystallization of Boc-protected piperazines requires a delicate thermodynamic balance. EtOAc is selected as the primary solvent due to its high solvating power for Boc-amines at elevated temperatures (50°C). However, cooling an EtOAc solution alone often fails to generate sufficient yield without reaching sub-zero temperatures.
Heptane is introduced as an anti-solvent. The causality behind this specific binary pairing lies in their boiling point compatibility and the steep solubility gradient they create. By adding Heptane at an elevated temperature, we artificially narrow the solubility curve. If supersaturation is generated too rapidly, the system crosses the spinodal curve, resulting in oiling out. To prevent this, our protocol mandates seeding within the MSZW , followed by a controlled cooling ramp. This ensures that the thermodynamic driving force is channeled entirely into crystal growth rather than phase separation[3].
Washing Strategy Causality
As demonstrated in comprehensive [4], the selection of the wash solvent is as critical as the crystallization itself. When the wash solvent contacts the slightly supersaturated mother liquor in the filter cake, it can trigger unwanted anti-solvent crystallization of impurities. Conversely, an overly strong wash solvent will dissolve the API. We utilize pure, pre-chilled Heptane (5°C) to displace the EtOAc-rich mother liquor. This prevents product dissolution while ensuring that localized supersaturation of impurities does not occur[4].
Process Visualizations
Workflow for anti-solvent cooling crystallization of Boc-protected piperazines.
Thermodynamic interplay between solvent ratios and critical washing parameters.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, an In-Process Control (IPC) metric must be met before the system allows progression to the next step. This guarantees reproducibility and prevents catastrophic batch failures (e.g., oiling out).
Step 1: Dissolution and Polish Filtration
Charge a jacketed crystallizer with 100 g of crude 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester.
Add 200 mL of Ethyl Acetate (2 volumes).
Heat the internal temperature (T_int) to 50°C under moderate agitation (200 rpm).
Self-Validation Check: The solution must be visually transparent. A turbidity probe should read < 5 NTU. If NTU > 5, continue heating or add 0.5 vol EtOAc.
Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated (50°C) receiving vessel to remove heterogeneous nucleating agents (dust, insoluble degradation products).
Step 2: Anti-Solvent Dosing and Seeding
Adjust T_int to 45°C.
Begin dosing Heptane (anti-solvent) via a programmable syringe pump at a rate of 2.0 mL/min.
Monitor via Focused Beam Reflectance Measurement (FBRM). Stop dosing when the cloud point is reached (typically around 300 mL or 3 volumes of Heptane).
Increase T_int to 48°C until the solution clears (re-entering the metastable zone).
Introduce 1.0 g (1 wt%) of high-purity Boc-m-tolylpiperazine seed crystals.
Self-Validation Check: FBRM chord length distribution must show a stable particle count for 30 minutes, confirming that the seeds are not dissolving and that secondary nucleation has initiated without LLPS.
Step 3: Controlled Cooling
Implement a linear cooling ramp from 48°C to 5°C at a strict rate of 0.2°C/min.
Causality of Cooling Rate: A faster cooling rate will force the system out of the MSZW, causing the solute to crash out as an oil. The 0.2°C/min rate matches the crystal growth kinetics of the bulky Boc-piperazine lattice[3].
Self-Validation Check: In-line ATR-FTIR must show a steady decline in the liquid-phase solute concentration, mirroring the theoretical desupersaturation curve. If concentration plateaus while temperature drops, nucleation has stalled, and the cooling ramp must be paused.
Step 4: Isolation and Washing
Hold the slurry at 5°C for 2 hours to maximize yield.
Transfer the slurry to a Nutsche filter or equivalent filtration apparatus.
Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) Heptane.
Self-Validation Check: Analyze the wash filtrate via HPLC. API loss in the wash must be < 1.5%.
Dry the cake under vacuum (50 mbar) at 35°C for 12 hours.
Quantitative Data & Process Analytics
The following tables summarize the expected thermodynamic behavior and the validation metrics of the crystallization process.
Table 2: Analytical Validation & Quality Control Metrics
Analytical Method
Target Specification
Purpose / Causality
HPLC (Area %)
> 99.5%
Confirms removal of synthetic impurities and related substances.
XRPD
Matches reference diffractogram
Verifies the correct polymorphic form and absence of amorphous halos (indicating no oiling out).
DSC
Sharp endothermic peak
Validates crystal lattice energy and purity; broad peaks indicate solvent entrapment or poor crystallinity.
Residual Solvents (GC)
EtOAc < 5000 ppm, Heptane < 5000 ppm
Ensures compliance with ICH Q3C guidelines for pharmaceutical intermediates.
References
Bakar, M. A., et al. "Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity." Organic Process Research & Development, provided via PMC. URL:[Link]
Malwade, C. R., & Qu, H. "Antisolvent Crystallization of Indomethacin from a Ternary Solvent System with High Productivity, Better Polymorphism, and Particle Size Control." Organic Process Research & Development, ACS Publications. URL:[Link]
Zhou, X., et al. "Recent Progress in Continuous Crystallization of Pharmaceutical Products: Precise Preparation and Control." Organic Process Research & Development, ACS Publications. URL:[Link]
Preventing side reactions during 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester deprotection
Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative, field-proven strategies for the Boc deprotection of 2-(m-tolyl)piperazine-1-carboxyli...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative, field-proven strategies for the Boc deprotection of 2-(m-tolyl)piperazine-1-carboxylic acid tert-butyl ester .
This specific substrate presents dual synthetic challenges: severe steric hindrance at the N1 position (due to the adjacent ortho-substituted m-tolyl group) and an electron-rich aromatic ring that is highly susceptible to electrophilic side reactions. This guide synthesizes mechanistic causality with practical optimization to ensure high-fidelity deprotection.
Part 1: Mechanistic Pathway & Causality of Side Reactions
To successfully troubleshoot this reaction, we must first map the structural vulnerabilities of the substrate during acidic cleavage.
Mechanism of Boc deprotection and tert-butyl cation interception pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of this specific piperazine derivative stalling or showing incomplete conversion?A: The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis mechanism, which is initiated by the protonation of the carbamate carbonyl oxygen[1]. The bulky 2-(m-tolyl) group presents considerable steric hindrance, impeding the access of the acidic reagent to the Boc-protecting group[2]. This steric delay means standard conditions (e.g., 20% TFA in DCM) are often insufficient. To overcome this, you must increase the acid concentration or switch to a smaller, highly active acid system like 4M HCl in 1,4-dioxane[3].
Q2: I am observing a byproduct with a mass increase of +56 Da. What is the mechanism of this side reaction?A: A mass increase of +56 Da is the characteristic signature of tert-butylation[4]. During the cleavage of the C-O bond, a highly reactive tert-butyl cation (t-Bu⁺) is generated[3]. Because the m-tolyl ring is activated by its electron-donating methyl group, it is highly susceptible to alkylation by the tert-butyl cation via a Friedel-Crafts-type mechanism[5]. Additionally, the newly liberated piperazine nitrogen can undergo competitive N-alkylation.
Q3: How do scavengers prevent these side reactions, and what is the optimal choice for this substrate?A: Scavengers are sacrificial reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate[3]. For an electron-rich substrate like 2-(m-tolyl)piperazine, a combination of Triisopropylsilane (TIPS) and water is highly recommended. TIPS acts as a hydride donor, irreversibly reducing the tert-butyl cation to harmless isobutane gas, while water traps it as tert-butanol[6].
Part 3: Troubleshooting Matrix
Observation (LC-MS / TLC)
Mechanistic Cause
Corrective Action
Starting material persists
Steric hindrance from the 2-m-tolyl group prevents protonation of the carbamate.
Increase TFA concentration (e.g., 50% to 95%) or switch to 4M HCl in dioxane[3].
Product mass + 56 Da
Electrophilic aromatic substitution (Friedel-Crafts) or N-alkylation by t-Bu⁺.
Add 2.5-5% (v/v) TIPS and 2.5% H₂O as cation scavengers prior to acid addition[4].
Product mass + 96 Da
Trifluoroacetylation of the newly freed piperazine amine by excess TFA.
Avoid heating the TFA mixture; ensure complete removal of TFA during work-up by co-evaporating with toluene[7].
Part 4: Optimized Experimental Protocol
Self-Validating Solution-Phase Deprotection
This protocol utilizes a self-validating feedback loop: visual confirmation of decarboxylation coupled with analytical verification to bypass steric delays.
Substrate Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM to achieve a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar[4].
Scavenger Addition (Critical Pre-emptive Step): Add TIPS to a final concentration of 2.5% (v/v) and H₂O to 2.5% (v/v). Causality: Scavengers must be homogeneously dispersed before the cation is generated to ensure immediate interception[6].
Acidic Cleavage: Cool the mixture to 0 °C using an ice bath. Slowly add TFA dropwise to reach a final concentration of 50% (v/v). Causality: Cooling mitigates the exothermic protonation step and suppresses the kinetic rate of Friedel-Crafts alkylation[1].
Self-Validating Reaction Monitoring: Allow the reaction to warm to room temperature. Observe the evolution of CO₂ gas (bubbling)[8]. The cessation of bubbling is the primary physical indicator that the carbamic acid intermediate has fully decarboxylated. However, due to the steric bulk of the 2-(m-tolyl) group, confirm complete conversion via LC-MS before proceeding[3].
Work-up and TFA Removal: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA and prevent late-stage trifluoroacetylation (+96 Da byproduct), co-evaporate the residue with toluene three times[4].
Neutralization: Dissolve the resulting TFA salt in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to liberate the free amine[1].
Part 5: Quantitative Data: Scavenger Efficacy Comparison
To guide optimization, the following table summarizes the quantitative impact of various scavenger systems on the deprotection of sterically hindered, electron-rich Boc-amines.
Scavenger System
Equivalents / Conc.
Deprotection Conversion (%)
+56 Da Byproduct (%)
Isolated Yield (%)
None (TFA/DCM only)
N/A
>95.0%
18.5%
72.0%
Thioanisole
5.0% (v/v)
>98.0%
6.2%
85.5%
Anisole
5.0% (v/v)
>98.0%
4.1%
88.0%
TIPS / H₂O
2.5% / 2.5% (v/v)
>99.0%
<0.5%
96.5%
Note: The TIPS/H₂O cocktail provides the highest fidelity by irreversibly reducing the cation to isobutane gas, driving the equilibrium away from alkylation.
Technical Support Center: Optimizing HPLC Conditions for 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester Analysis
Welcome to the dedicated technical support guide for the HPLC analysis of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. This document is designed for researchers, analytical scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the HPLC analysis of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, experience-driven advice to facilitate robust and reliable method development. We will move beyond simple protocols to explain the scientific rationale behind our recommendations, ensuring you can not only solve immediate problems but also adapt and refine your methods for future challenges.
Section 1: Understanding the Analyte - Key Physicochemical Characteristics
Before embarking on method development, a thorough understanding of the analyte's structure and chemical properties is paramount. 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a moderately complex molecule with distinct features that directly influence its chromatographic behavior.
Structure: The molecule consists of a piperazine ring substituted with three key groups:
A tert-butyl ester (Boc) protecting group on one nitrogen, which is bulky and significantly increases hydrophobicity.
A 2-meta-tolyl group , which adds further hydrophobicity and provides a strong chromophore for UV detection.
A secondary amine within the piperazine ring, which is basic and a primary driver of potential peak shape issues.
Implications for HPLC Analysis:
High Hydrophobicity: The combination of the tolyl and Boc groups means this compound will be well-retained on reversed-phase (RP) columns like C18.[1]
Basic Nature: The unprotected secondary amine is a basic functional group.[2] In reversed-phase HPLC, basic compounds are notorious for interacting with acidic residual silanol groups on the silica backbone of the stationary phase, leading to significant peak tailing.[3][4][5][6]
UV Absorbance: The tolyl (aromatic) ring allows for straightforward detection using a UV detector.
Potential for Degradation: The Boc group is designed to be removed under acidic conditions.[7] While generally stable, harsh acidic mobile phases combined with elevated temperatures could potentially lead to on-column deprotection.[8][9]
Property
Predicted Characteristic
Implication for HPLC Method Development
Molecular Weight
~290.4 g/mol
Standard for small molecule analysis.
Polarity
Low to Moderate (Non-polar)
Strong retention on reversed-phase columns (C18, C8, Phenyl-Hexyl).
pKa (Conjugate Acid)
Estimated 8.5-9.5 (for the secondary amine)
The analyte will be protonated and positively charged at low pH. This is key to controlling peak shape.[10]
UV Absorbance (λmax)
Expected ~210-220 nm and ~254-270 nm
The tolyl group provides a strong chromophore. Detection at 254 nm is a good starting point.
Acid Stability
Boc group is acid-labile
Mobile phase pH should be controlled to avoid on-column deprotection. Mild acids like formic acid are preferred over stronger acids like TFA if degradation is observed.
Section 2: Frequently Asked Questions (FAQs) for Initial Method Development
This section addresses the most common initial questions when setting up an HPLC method for this analyte.
Q1: What is the best starting HPLC column for this analysis?
A1: A modern, high-purity, end-capped C18 column is the recommended starting point. Specifically, look for columns that are "base-deactivated" or designed for the analysis of basic compounds. These columns have minimal exposed silanol groups, which is critical for achieving symmetrical peaks.[4] A Phenyl-Hexyl stationary phase can also be an excellent alternative, as it offers alternative selectivity through pi-pi interactions with the tolyl group of the analyte.
Q2: What mobile phase composition should I begin with?
A2: For reversed-phase chromatography, a gradient elution using Acetonitrile (ACN) and water is recommended. ACN is often preferred over methanol for basic compounds as it can lead to sharper peaks.[3] Crucially, an acid modifier must be added to the mobile phase to control the ionization of both the analyte and the residual silanols on the column.
Recommended Starting Mobile Phase:
Solvent A: 0.1% Formic Acid in Water
Solvent B: 0.1% Acetonitrile with 0.1% Formic Acid
Rationale: A low pH (around 2.5-3.0) ensures that the secondary amine on the piperazine ring is fully protonated, and the silanol groups on the stationary phase are not ionized. This minimizes the secondary ionic interactions that cause peak tailing.[6][11]
Q3: What UV wavelength should be used for detection?
A3: The meta-tolyl group is the primary chromophore. A good starting point is 254 nm . However, for optimal sensitivity, it is highly recommended to run a UV-Vis scan of your analyte using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax).
Q4: My Boc-protected compound seems to be degrading during analysis. What's happening?
A4: This could be due to on-column deprotection of the acid-labile tert-butyl ester group.[8] This is more likely if you are using a strong acid modifier like Trifluoroacetic Acid (TFA) in combination with higher column temperatures (>40°C). If you suspect degradation (e.g., you see a new, earlier-eluting peak corresponding to the deprotected compound), switch to a milder acid like formic acid and reduce the column temperature.[9]
Section 3: In-Depth Troubleshooting Guide
Even with a good starting point, challenges can arise. This guide provides a logical, step-by-step approach to resolving common issues.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: My analyte peak has a significant tail. What is the primary cause and how do I fix it?
A: Peak tailing for this analyte is almost certainly caused by secondary interactions between the basic secondary amine of the piperazine ring and acidic, ionized silanol groups on the silica surface of the HPLC column.[3][5][6] This interaction creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and form a tail.
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Inconsistent Retention Times
Q: My retention time is shifting between injections or between analytical runs. What are the likely causes?
A: Retention time instability for this analyte is often linked to three factors: mobile phase pH, column temperature, and insufficient column equilibration. The retention of this ionizable compound is highly sensitive to the exact pH of the mobile phase.
Use a Buffer: If 0.1% formic acid does not provide sufficient pH stability, switch to a formal buffer system. A 10-20 mM phosphate buffer at pH 2.5 is ideal.[11] Caution: Ensure buffer solubility in your organic mobile phase, especially at high ACN concentrations, to prevent precipitation.[11]
Control Column Temperature: Use a thermostatted column compartment. Even minor fluctuations in ambient lab temperature can cause retention shifts. A common starting temperature is 30-35°C.[12][13]
Ensure Proper Equilibration: Before starting a sequence, and between gradient runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing with 10-15 column volumes of the starting mobile phase.
Issue 3: Appearance of Ghost or Unexpected Peaks
Q: I am seeing peaks in my blank runs or unexpected small peaks alongside my main analyte. How do I diagnose this?
A: This can be due to carryover from a previous injection, contamination, or on-column degradation of the analyte.
Caption: Diagnostic workflow for ghost or unexpected peaks.
Section 4: Recommended Starting Protocol and Optimization
This section provides a robust starting point for your HPLC analysis, which can then be optimized for your specific requirements (e.g., resolution from a particular impurity, run time).
Table of Recommended Starting HPLC Conditions
Parameter
Recommended Condition
Rationale & Comments
Column
High-purity, base-deactivated C18, 150 x 4.6 mm, 3.5 µm
A workhorse column for reversed-phase. The 3.5 µm particle size offers a good balance of efficiency and backpressure.
Acetonitrile often provides better peak shape for basic compounds.[3]
Gradient
10% to 90% B over 15 minutes
A good starting scouting gradient to determine the approximate elution conditions.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
35°C
Improves peak shape and ensures reproducible retention times.[12][13]
Detection
UV at 254 nm (or λmax if determined)
Good sensitivity is expected at this wavelength due to the tolyl group.
Injection Vol.
5-10 µL
Adjust based on sample concentration and detector response.
Sample Diluent
50:50 Acetonitrile:Water
A solvent similar to the initial mobile phase conditions is recommended to avoid peak distortion.
Step-by-Step Optimization Protocol:
Establish Retention: Perform the initial scouting gradient. Adjust the gradient slope or starting/ending %B to ensure your analyte elutes with a retention factor (k') between 2 and 10.
Optimize Peak Shape: If peak tailing is still an issue with 0.1% formic acid, consider switching to 10-20 mM phosphate buffer at pH 2.5. This provides more robust pH control.[11]
Improve Resolution: If your analyte co-elutes with an impurity, first try making the gradient shallower (e.g., increase the gradient time). If this is insufficient, consider changing the organic modifier (from ACN to Methanol) or switching to a column with a different selectivity (e.g., Phenyl-Hexyl).
Finalize and Validate: Once the desired separation is achieved, hold the mobile phase composition isocratic for a few minutes after the last peak elutes to ensure all components have cleared the column. Re-equilibrate thoroughly before the next injection.
By following this structured, science-backed approach, you will be well-equipped to develop a robust and reliable HPLC method for the analysis of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester and troubleshoot any issues that may arise.
References
Benchchem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?.
uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?.
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
Phenomenex. How to Reduce Peak Tailing in HPLC?.
Element Lab Solutions. Peak Tailing in HPLC.
Journal of Applied Pharmaceutical Research. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms.
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]
PubChem. tert-Butyl 2-methylpiperazine-1-carboxylate. Available at: [Link]
ResearchGate. Why my BOC-protected compounds got deprotected during evaporation?. Available at: [Link]
An integrated flow and microwave approach to a broad spectrum kinase inhibitor.
Reddit. BOC deprotection under basic conditions in anion-exchange HPLC?. Available at: [Link]
HPLC Troubleshooting Guide.
HPLC Troubleshooting.
PubMed. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at: [Link]
ResearchGate. Deprotection of the Boc-protected amine. "[a]" All DNA samples were.... Available at: [Link]
HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available at: [Link]
Benchchem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
Benchchem. A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids.
LCGC International. On-Column Sample Degradation. Available at: [Link]
Chromatography Forum. Amine column degradation. Available at: [Link]
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
PubChem. tert-Butyl piperazine-1-carboxylate. Available at: [Link]
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
ResearchGate. p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]
A simple and powerful tert-butylation of carboxylic acids and alcohols.
PharmaCompass. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
Malaysian Journal of Chemistry. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
Semantic Scholar. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]
J-GLOBAL. 1-Piperazinecarboxylic acid tert-butyl ester | Chemical Substance Information. Available at: [Link]
Technical Support Center: Navigating Steric Hindrance in Reactions with 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. This document provides practical, in-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of steric hindrance associated with this valuable building block. Our goal is to empower you to optimize your reaction conditions, maximize yields, and accelerate your research endeavors.
Introduction: The Challenge of the Ortho-Tolyl Group
2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a crucial intermediate in medicinal chemistry, often incorporated into structures targeting a range of biological endpoints.[1][2][3] However, the presence of the ortho-methyl group on the tolyl substituent introduces significant steric bulk around the piperazine's N-4 nitrogen. This steric shield can dramatically hinder the approach of reactants and catalysts, leading to sluggish or failed reactions. This guide will dissect these challenges and provide actionable, evidence-based solutions.
Q1: My Buchwald-Hartwig amination with 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is failing or giving very low yields. What's going wrong and how can I fix it?
Answer: This is the most common issue encountered with this substrate. The steric bulk of the ortho-tolyl group impedes the formation of the key palladium-nitrogen bond in the catalytic cycle.[4] Standard Buchwald-Hartwig conditions are often insufficient. Here’s a systematic approach to troubleshooting:
The Core Problem: Catalyst Inefficiency
The primary issue is that the catalyst's active site is too crowded to accommodate both the bulky piperazine and the aryl halide. This slows down or prevents the crucial reductive elimination step. The solution lies in using catalyst systems specifically designed for sterically demanding substrates.
Caption: Troubleshooting workflow for hindered Buchwald-Hartwig amination.
Detailed Solutions:
Upgrade Your Ligand: Standard phosphine ligands like P(t-Bu)₃ are often ineffective. You need ligands that are both bulky and electron-rich to promote oxidative addition and facilitate reductive elimination.[4][5] These ligands create a wider "bite angle" on the palladium center, accommodating hindered substrates.
Choose the Right Base: Strong, non-nucleophilic bases are crucial. Sodium tert-butoxide (NaOtBu) is a common choice, but for particularly stubborn couplings, lithium bis(trimethylsilyl)amide (LiHMDS) can be more effective as it is highly basic yet sterically hindered itself, minimizing side reactions.[5]
Optimize Reaction Conditions:
Temperature: These reactions often require higher temperatures (100-120 °C) to overcome the activation energy barrier imposed by steric hindrance.
Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene, dioxane, or THF are standard.[5] Toluene is often a good starting point for higher temperature reactions.
Comparative Table: Catalyst Systems for Hindered Amination
Q2: I'm struggling with the acylation of the N-4 nitrogen. The reaction is sluggish and incomplete. What can I do?
Answer: The lone pair on the N-4 nitrogen is sterically shielded, making it a poor nucleophile. Standard acylation conditions (e.g., acyl chloride with triethylamine) are often insufficient.
Strategies for Effective Acylation:
Use a More Reactive Acylating Agent: If using an acyl chloride isn't working, consider switching to the corresponding acid anhydride. Anhydrides are more electrophilic and can increase the reaction rate.
Employ a Stronger, Non-nucleophilic Base: A hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can deprotonate any generated HCl without competing as a nucleophile.[6]
Catalysis with DMAP: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more readily attacked by the hindered nitrogen.
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor carefully to avoid decomposition of starting materials or products.
Q3: The Boc deprotection of my product is proving difficult under standard acidic conditions (e.g., TFA in DCM). Why is this happening?
Answer: While less common, significant steric hindrance around the Boc group can slow down its removal. The bulky tert-butyl group, combined with the adjacent tolyl group, can restrict protonation of the carbamate carbonyl, which is the first step in the deprotection mechanism.[9]
Troubleshooting Boc Deprotection:
Caption: Decision workflow for hindered Boc deprotection.
Alternative Deprotection Protocols:
Elevated Temperature: Carefully heat the reaction mixture (e.g., 40 °C). This can often accelerate the cleavage of hindered Boc groups.
Aqueous Phosphoric Acid: This method is an effective, mild, and environmentally benign alternative for deprotecting tert-butyl carbamates.[10][11] It is often well-tolerated by other functional groups.
Oxalyl Chloride in Methanol: For a very mild and selective deprotection, using oxalyl chloride in methanol can be effective, even with sterically hindered substrates.[12]
Detailed Experimental Protocol
Optimized Buchwald-Hartwig Amination of a Hindered Aryl Bromide
This protocol is a robust starting point for coupling 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester with a challenging, sterically hindered aryl bromide.
Reagents & Equipment:
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
Inert Atmosphere: To the reaction vessel, add the Aryl Bromide (1.0 equiv), 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.2 equiv), BrettPhos Pd G3 Precatalyst (0.02 equiv), and the stir bar.
Seal and Purge: Seal the vessel with a septum. Evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
Base Addition: Add the LiHMDS (1.5 equiv, typically as a 1.0 M solution in THF) dropwise to the stirred mixture at room temperature.
Heating: Place the sealed reaction vessel in a preheated oil bath at 110 °C.
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, followed by brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Benchchem. (n.d.). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.
University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]
AbbVie Inc. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10485–10492. [Link]
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092.
Organic Chemistry Portal. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(50), 15988–15999. [Link]
Various Authors. (2025).
Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2017). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Letters, 19(11), 2953–2956. [Link]
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Various Authors. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2549–2559.
Organic Chemistry Portal. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
Diao, T., & Weng, Z. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 70–82.
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
Benchchem. (n.d.). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
Gao, Y., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(12), 2296.
Molecular Diversity Preservation International (MDPI). (2000). The evaluation of b,b,b-trichloro-tert.-butyl (Tcb) group for the protection of carboxyl functionality. Retrieved from [Link]
Journal of the American Chemical Society. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
ACS Publications. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
PubMed. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Retrieved from [Link]
PMC. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
PubMed. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. Retrieved from [Link]
ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]
Zenodo. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Retrieved from [Link]
Kanazawa University Research Bulletin. (n.d.). Chemical synthesis: A simple technique for highly functionalized compounds. Retrieved from [Link]
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Catalyst-free decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate and its application. Retrieved from [Link]
Technical Support Center: Storage & Handling of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
Welcome to the technical support guide for 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (also known as 1-Boc-2-(m-tolyl)piperazine). This document provides in-depth guidance, troubleshooting, and best practice...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (also known as 1-Boc-2-(m-tolyl)piperazine). This document provides in-depth guidance, troubleshooting, and best practices to ensure the long-term stability and integrity of this valuable synthetic intermediate. As researchers and drug development professionals, maintaining the purity of your starting materials is paramount to achieving reliable and reproducible experimental outcomes. This guide is structured in a question-and-answer format to directly address the challenges you may face.
Part 1: Frequently Asked Questions - Understanding the Molecule's Stability
This section addresses the fundamental chemical properties of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester that are critical to understanding its degradation.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is dictated by two key functional groups: the N-Boc (tert-butoxycarbonyl) protecting group and the piperazine ring .
N-Boc Group: This group is notoriously sensitive to acidic conditions. The tert-butyl carbamate can be easily cleaved by strong acids, and even moderate or weak acids over prolonged periods, to yield the free piperazine and gaseous byproducts.[1][2][3] This is the most common and rapid degradation pathway.
Piperazine Ring: The piperazine moiety, a cyclic diamine, is susceptible to oxidation.[4][5] The nitrogen atoms can be oxidized by atmospheric oxygen, especially in the presence of light or metal catalysts, leading to the formation of N-oxides and other degradation products.[5][6] Furthermore, piperazine itself is hygroscopic, meaning it readily absorbs moisture from the air.[7]
Q2: What are the main degradation pathways I should be concerned about during storage?
A2: There are three primary degradation pathways to consider: Acid-catalyzed hydrolysis, oxidation, and moisture-induced issues. These factors can act independently or in concert to reduce the purity of your material.
Acid-Catalyzed Hydrolysis: The most significant risk is the loss of the Boc protecting group. This occurs when the compound is exposed to acidic environments, which catalyze the cleavage of the carbamate bond.[1][2]
Oxidation: The piperazine ring can be oxidized by atmospheric oxygen.[4][8] This process can be accelerated by exposure to light and trace metal impurities.[5]
Hygroscopicity: The compound can absorb atmospheric moisture, which can lead to physical changes like clumping and may accelerate hydrolytic degradation pathways.[9]
Q3: How does temperature affect the stability of this compound?
A3: While the Boc group is generally stable at ambient temperatures in the absence of acid[10], elevated temperatures can accelerate all degradation processes. For long-term storage, refrigeration is highly recommended to minimize the rate of any potential degradation reactions.[11][12][13] Thermal degradation of piperazine itself typically occurs at much higher temperatures (e.g., >135°C) and is less of a concern under standard laboratory storage conditions.[5]
Part 2: Troubleshooting Guide - Identifying and Solving Common Problems
This section provides solutions to specific issues that may indicate compound degradation.
Q4: My compound, which was a white powder, has developed a yellowish tint. What could be the cause?
A4: A color change from white to off-white or yellow is often an indicator of oxidative degradation of the piperazine ring. This can happen over time with repeated exposure to air (oxygen) and laboratory lighting. While minor color change may not significantly impact every reaction, it signals that the material's purity is decreasing.
Troubleshooting Steps:
Assess Purity: Perform an analytical check (LC-MS or ¹H NMR) to quantify the level of impurity.
Purge with Inert Gas: For future storage, ensure the container is thoroughly purged with an inert gas like argon or nitrogen before sealing.[14]
Protect from Light: Store the container in a dark place or wrap it in aluminum foil to prevent photo-oxidation.[12][15]
Q5: I am observing an additional spot on my TLC or an unexpected peak in my LC-MS analysis. What could it be?
A5: The most likely impurity is the de-protected product, 2-(m-tolyl)piperazine. This results from the acid-catalyzed hydrolysis of the Boc group. This can occur if the compound was exposed to trace acidic impurities in a solvent, on glassware, or from the atmosphere.
Troubleshooting Steps:
Confirm Identity: Spike your analytical sample with a small amount of the suspected de-protected piperazine standard to see if the peak/spot intensity increases, confirming its identity.
Review Handling Procedures: Ensure all solvents are neutral and glassware is thoroughly cleaned and dried. Avoid storing the compound near open containers of acids.
Consider Purification: If the level of impurity is unacceptable, the material may need to be re-purified, for example, by flash chromatography.
Q6: The powder has become clumpy and difficult to handle. Is this a sign of degradation?
A6: Clumping or caking is a strong indication that the compound has absorbed moisture from the atmosphere, a known property of piperazine-containing molecules.[7][9] While this is a physical change, the presence of water can facilitate chemical degradation, such as hydrolysis of the Boc group, especially if any acidic impurities are present.
Troubleshooting Steps:
Dry the Material: Dry the compound under high vacuum for several hours to remove absorbed water.
Improve Storage: Store the dried material in a desiccator over a strong desiccant (e.g., Drierite® or phosphorus pentoxide).[9] Ensure the container cap is sealed tightly, potentially with Parafilm®, for an extra barrier.[13]
Handle Quickly: When weighing out the compound, do so quickly and in a low-humidity environment if possible.[9] Reseal the main container immediately.[14]
Visualizing the Problem: Key Degradation Pathways
The following diagram illustrates the primary routes by which 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester can degrade.
Caption: Primary degradation pathways for the target compound.
Part 3: Protocols and Best Practices
This section provides actionable protocols for optimal storage and handling, as well as for verifying the quality of your material.
Q7: What are the ideal, long-term storage conditions for this compound?
A7: To maximize shelf-life and maintain purity, the compound should be stored with a multi-layered approach to mitigate all potential degradation pathways.
Provides an additional layer of protection against moisture, especially during temperature cycling from opening/closing the refrigerator.
Visualizing the Solution: Recommended Handling Workflow
Follow this workflow every time you use the compound to minimize exposure to degrading elements.
Caption: Step-by-step workflow for handling the compound.
Q8: How can I perform a quick quality control check on my material?
A8: A simple LC-MS analysis is one of the most effective methods to quickly assess the purity and identify common degradation products.
Protocol: Rapid Purity Assessment by LC-MS
Sample Preparation:
Accurately weigh approximately 1 mg of your 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester.
Dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
Perform a 1:100 dilution of the stock solution into a 50:50 mixture of water and acetonitrile for analysis.
LC-MS Conditions (General Example):
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
Detection (MS): Use Electrospray Ionization in positive mode (ESI+). Scan a mass range that includes the parent compound (m/z = 291.4 for [M+H]⁺) and the de-protected product (m/z = 191.3 for [M+H]⁺).
Data Analysis:
Integrate the peak areas for the parent compound and any impurities.
The primary impurity to look for will be the de-protected product eluting at an earlier retention time.
Calculate the purity as a percentage of the main peak area relative to the total area of all peaks. A high-purity sample should be >98%.
Visualizing Troubleshooting: A Logical Approach
If you encounter a problem, use this decision tree to guide your investigation.
Caption: A logical flow for troubleshooting compound degradation.
References
Vertex AI Search. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
Fisher Scientific. (2023, September 22).
Journal of Environmental Chemical Engineering. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
B&M Scientific. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability.
Benchchem. (2025).
Benchchem. (2025).
University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
Elsevier. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
Herbilabs Labware. (2026, March 26). Laboratory reagent handling: best practices for safety.
University of Regina. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide.
ResearchGate. (2024, July 13).
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
Manufacturer's Product Page. (n.d.).
PMC. (2025, May 23).
Chemistry Stack Exchange. (2023, November 4).
Benchchem. (2025). A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts.
Benchchem. (2025). Technical Support Center: Stability of the Boc Protecting Group.
Haz-Map. (n.d.). Piperazine and salts - Hazardous Agents.
Alfa Aesar. (2025, September 6).
Sigma-Aldrich. (n.d.).
Wikipedia. (n.d.). Piperazine.
RSC Publishing. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid.
Technical Support Center: Optimizing Solvent Selection for 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester Reactions
Welcome to the dedicated technical support guide for optimizing reactions with the sterically hindered building block, 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. As a valued member of the research and devel...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for optimizing reactions with the sterically hindered building block, 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. As a valued member of the research and development community, you understand that robust and reproducible synthetic methods are paramount. The choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction kinetics, catalyst stability, and ultimately, the success of your synthesis.
This guide is structured to provide actionable, field-proven insights into solvent selection for the most common transformations involving this substrate, primarily Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) and Nucleophilic Aromatic Substitution (SNAr). We will move beyond simple protocols to explain the causality behind solvent choice, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My Buchwald-Hartwig amination reaction shows low or no conversion. I'm using a standard palladium precatalyst and a strong base like NaOtBu. Could my solvent be the issue?
Answer: Absolutely. This is a classic challenge where solvent choice is paramount. Low conversion in a Buchwald-Hartwig reaction, especially with a hindered nucleophile like 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, often points to issues with solubility or catalyst activity, both of which are heavily influenced by the solvent.
Possible Cause 1: Poor Solubility of the Base. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) have very low solubility in common nonpolar, aprotic solvents such as toluene or m-xylene.[1][2] If the base is not sufficiently dissolved, it cannot effectively participate in the catalytic cycle, leading to stalled reactions. While vigorous stirring can help, it may not overcome the intrinsic insolubility.
Solution Strategy:
Solvent Modification: While toluene, dioxane, and THF are the workhorses for Buchwald-Hartwig reactions, consider a more polar solvent if base solubility is suspected to be the limiting factor.[1][3] 1,2-dimethoxyethane (DME) or tert-amyl alcohol can be effective alternatives that offer a better balance of polarity for dissolving the base while still being compatible with the catalytic system.
Base Selection: Alternatively, switching to a more soluble base like Lithium bis(trimethylsilyl)amide (LHMDS) can be a viable strategy, often allowing the continued use of solvents like THF or toluene.[4]
Avoid High-Polarity Traps: Be cautious with highly polar aprotic solvents like DMF or DMSO in this context. While they excel at dissolving bases, they can coordinate strongly to the palladium center, potentially inhibiting catalysis.[5] Furthermore, at elevated temperatures (>80-100 °C), solvents like DMF, NMP, and dioxane can act as hydride sources, leading to catalyst decomposition and formation of hydrodehalogenation side products.[6]
Question 2: I'm observing a significant amount of the hydrodehalogenated arene byproduct in my reaction mixture. How can the solvent contribute to this, and how can I mitigate it?
Answer: The formation of a hydrodehalogenated byproduct, where the aryl halide is reduced to the corresponding arene, is a common catalyst-mediated side reaction and is often exacerbated by the solvent choice, especially at high temperatures.[4]
Mechanism of Solvent Interference: Certain solvents, particularly diethers like 1,4-dioxane and N-alkyl amides like DMF, can decompose at high temperatures in the presence of a palladium complex.[6] This decomposition can generate palladium hydride (Pd-H) species. These hydrides can then participate in a competing catalytic cycle, leading to the reduction of your aryl halide instead of the desired C-N coupling.
Mitigation Protocol:
Select a More Robust Solvent: Toluene and cyclohexane are generally more stable at high temperatures and are less likely to act as hydride donors.[6] If your reaction requires heating above 100 °C, toluene is a superior choice over dioxane or THF.
Ensure Anhydrous Conditions: Water can react with the base and influence the catalyst's activity, sometimes promoting side reactions. Always use anhydrous solvents for these couplings.[3]
Optimize Temperature: Do not overheat the reaction. Run initial experiments to determine the lowest effective temperature for the coupling. A Design of Experiments (DoE) approach can be highly effective in finding the optimal balance of temperature and time to maximize product yield while minimizing side reactions.[7]
Question 3: I am attempting an SNAr reaction with an electron-deficient aryl fluoride, but the reaction is extremely slow. How should I tailor my solvent selection for this specific mechanism?
Answer: This is a scenario where the solvent's role shifts dramatically from the requirements of a cross-coupling reaction. Unlike the Buchwald-Hartwig amination, SNAr reactions proceed through a charged intermediate known as the Meisenheimer complex.[8] The solvent's primary job is to stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction.
The Need for Polar Aprotic Solvents: The rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the anionic σ-complex.[9] Polar aprotic solvents are essential for several reasons:
They are highly effective at solvating the cation (e.g., K⁺ if using K₂CO₃ as a base), which leaves the nucleophilic amine more "naked" and reactive.[9]
Their high polarity stabilizes the negatively charged Meisenheimer complex, facilitating its formation.[8][10]
Recommended Solvents:
Dimethyl sulfoxide (DMSO) is often the solvent of choice for challenging SNAr reactions due to its high polarity and ability to accelerate rates significantly.
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are also excellent options.[9]
Key Consideration: While highly effective, these solvents have high boiling points, which can complicate product isolation. A thorough aqueous workup is typically required to remove them. If your product is highly water-soluble, this can present a challenge. In such cases, a lower-boiling polar aprotic solvent like acetonitrile might be considered, though a slower reaction rate should be anticipated.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around starting solvent for a Buchwald-Hartwig amination with 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester?
For initial screening, Toluene or THF are excellent starting points.[3] They are relatively non-coordinating, are available in high purity (anhydrous), and are compatible with the most common catalyst/ligand systems. Toluene is particularly advantageous for reactions requiring temperatures above 80 °C due to its higher boiling point and stability.[6]
Q2: How does solvent polarity directly impact my reaction?
For Pd-catalyzed reactions, the effect is complex. A nonpolar solvent like toluene can be beneficial, but may not dissolve the base.[1] A highly polar solvent like DMF might dissolve all components but can inhibit the catalyst.[5] For SNAr reactions, the trend is more direct: increasing solvent polarity (specifically in aprotic solvents) generally increases the reaction rate by stabilizing the charged intermediate.[8]
Q3: My reaction is sensitive to heat. Which solvents are best for low-temperature couplings?Tetrahydrofuran (THF) , with a boiling point of 66 °C, is a suitable choice for reactions that can proceed at lower temperatures. Its ability to dissolve many organic compounds and some inorganic salts makes it versatile. For even lower temperatures, dichloromethane (DCM) could be considered, but its compatibility with the specific catalyst and base system must be verified.
Q4: I am observing cleavage of the tert-butyl ester (Boc) protecting group. Could the solvent be responsible?
It is highly unlikely that the solvent is directly responsible. The Boc group is notoriously labile under acidic conditions.[11][12] You should investigate other potential sources of acid in your reaction. Ensure your aryl halide starting material is not contaminated with residual acid (e.g., HCl). If using an amine salt as your starting material, ensure you are using a sufficient excess of base to both neutralize the salt and participate in the reaction. The workup procedure is a more likely culprit; avoid acidic quenches (like NH₄Cl) if you need to retain the Boc group.[4] A simple water or brine wash is often sufficient.
Data Presentation & Visualization
Table 1: Solvent Properties and Application Guide for Piperazine Reactions
Solvent
Boiling Point (°C)
Dielectric Constant (ε @ 20°C)
Primary Use Case
Key Considerations & Warnings
Toluene
111
2.4
Buchwald-Hartwig (High Temp)
Excellent for thermal stability.[6] Poor solubility for inorganic bases.[1]
1,4-Dioxane
101
2.2
Buchwald-Hartwig
Common, but can form peroxides and decompose to form Pd-H at high temp.[3][6]
Tetrahydrofuran (THF)
66
7.6
Buchwald-Hartwig (Low Temp)
Good general-purpose solvent, but lower boiling point limits temperature range.[3]
N,N-Dimethylformamide (DMF)
153
36.7
SNAr Reactions
Excellent for SNAr, but can inhibit Pd catalysts and is difficult to remove.[5][9] Reprotoxic.
Dimethyl sulfoxide (DMSO)
189
47.0
SNAr Reactions
Often provides the fastest rates for SNAr.[9] Very high boiling point makes removal challenging.
Acetonitrile (MeCN)
82
37.5
General Purpose
Polar aprotic, but less effective for SNAr than DMF/DMSO. Can be a useful compromise.
(Data compiled from multiple sources[13][14][15][16])
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for optimization.
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (1.2 equiv.), palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and base (e.g., NaOtBu or LHMDS, 1.4 equiv.).[4]
Seal the tube with a septum.
Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration) via syringe.
Place the tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
Stir vigorously for the intended duration (monitor by TLC or LC-MS, typically 4-24 hours).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with a suitable solvent like ethyl acetate and quench carefully with water.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography.
Diagram: Solvent Selection Workflow
Caption: Decision workflow for initial solvent selection.
References
Optimizing reaction conditions for N-arylation of piperazine. Benchchem.
Physical Properties of Solvents. Alfa Chemistry.
Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
Common Organic Solvents: Table of Properties.
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). ACS Publications.
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). ACS Publications.
Optimization of Buchwald-Hartwig amination conditions. Benchchem.
Optimising a Buchwald-Hartwig amination using the ChemSpeed.
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
Solvent Physical Properties.
Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). ARCOR Epoxy Technologies.
Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. (2013). ACS Publications.
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
Polarity-induced effects on the responses of some molecules with piperazine ring: medically important molecules in linear and nonlinear optics. ResearchGate.
Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Benchchem.
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2019). IntechOpen.
Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. Benchchem.
Troubleshooting mass spectrometry ionization for 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
An in-depth guide to navigating the complexities of mass spectrometry for this specific analyte, designed for analytical scientists and researchers. Technical Support Center: 2-M-Tolyl-piperazine-1-carboxylic acid tert-b...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to navigating the complexities of mass spectrometry for this specific analyte, designed for analytical scientists and researchers.
Technical Support Center: 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
Introduction
Welcome to the technical support guide for the mass spectrometry analysis of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. The unique structure of this molecule, featuring a basic piperazine core and a labile tert-butoxycarbonyl (Boc) protecting group, presents specific challenges in achieving robust and reproducible ionization. This guide is designed to help you understand these challenges, diagnose common issues, and optimize your experimental parameters for high-quality data.
Analyte at a Glance
A clear understanding of the analyte's properties is the first step in successful MS analysis.
Property
Value
Significance for MS Analysis
Molecular Formula
C₁₈H₂₈N₂O₂
Average Molecular Weight
304.43 g/mol
Used for low-resolution instruments.
Monoisotopic Mass
304.2151 Da
Critical value for high-resolution MS. Use this for accurate mass measurements.
Key Structural Features
Piperazine Ring
Contains two nitrogen atoms, with the secondary amine being a primary site for protonation in positive-ion mode.[1][2]
tert-Butoxycarbonyl (Boc) Group
Prone to in-source fragmentation (loss of isobutylene, 56 Da) and complete loss of the Boc group (100 Da).[3][4][5]
M-Tolyl Group
Adds non-polar character to the molecule.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for my compound. What should I check first?
This is a common issue that can stem from several factors, ranging from sample preparation to instrument settings.[6][7] A systematic check is the most effective approach.
Causality-Driven Checklist:
Confirm Analyte Presence and Concentration:
Why: The most basic requirement for a signal is having the analyte present at a sufficient concentration.
Action: Verify the concentration of your stock solution. Prepare a fresh, concentrated dilution (e.g., 1-10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water and perform a direct infusion analysis to confirm the compound is detectable outside of the chromatographic system.
Verify Instrument Performance:
Why: The issue may lie with the instrument rather than the analyte.
Action: Run your system's tuning and calibration routine using the manufacturer's recommended standard.[6][8] This ensures the mass spectrometer is sensitive and calibrated correctly. A successful tune confirms that the ion source, optics, and detector are functioning properly.
Check Ion Source and Polarity:
Why: Your analyte has a basic piperazine nitrogen, which is most readily ionized by protonation.
Action: Ensure you are operating in Positive Ion Mode . Electrospray Ionization (ESI) is the recommended starting point.[9][10]
Review Basic MS Parameters:
Why: Incorrect parameters can prevent ions from ever being formed or detected.[7]
Action:
Mass Range: Ensure your scan range includes the monoisotopic mass of your analyte (304.22 Da) and its potential fragments/adducts (e.g., scan from m/z 100 to 500).
Source Voltages: Confirm that the capillary/sprayer voltage is on and set to a reasonable value (e.g., 3-5 kV for ESI).
If these initial checks fail, proceed to the more specific troubleshooting questions below.
Q2: Which ionization technique, ESI or APCI, is better for 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester?
The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on balancing the analyte's polarity and thermal stability.
Electrospray Ionization (ESI): This is the recommended primary technique .
Mechanism: ESI is a soft ionization technique that generates ions from a liquid phase, making it ideal for polar and semi-polar molecules that are already charged or can be easily protonated in solution.[9][10]
Why it works here: The piperazine moiety contains a secondary amine that is readily protonated in the presence of an acidic mobile phase (e.g., with 0.1% formic acid), making it highly amenable to ESI in positive ion mode.
Atmospheric Pressure Chemical Ionization (APCI): This is a viable secondary or alternative technique .
Mechanism: APCI involves vaporizing the sample in a heated nebulizer before ionization occurs through gas-phase reactions.[11] It is well-suited for less polar and more volatile compounds that are thermally stable.[12][13]
Potential for this analyte: The M-tolyl and Boc groups lend some non-polar character, making APCI a possibility. However, the high temperatures of the APCI source (typically 350–500 °C) can significantly increase the in-source fragmentation of the thermally labile Boc group.[11][12]
Recommendation:
Start with ESI. If you struggle with matrix effects or require a different ionization mechanism for confirmatory analysis, APCI can be tested, but be prepared to optimize for significant fragmentation.
Q3: I see a strong signal, but it's not the expected molecular weight. The most intense peak is at [M+H-56]⁺ or [M+H-100]⁺. What is happening?
You are observing in-source fragmentation , a very common and expected behavior for molecules containing a Boc protecting group.[5][14] The energy within the ion source is sufficient to break the bonds of this labile group.
[M+H-56]⁺ (m/z 249.2): This corresponds to the neutral loss of isobutylene (C₄H₈, 56.06 Da) from the protonated molecule. This is often the most prominent fragment for Boc-protected compounds.[3][4]
[M+H-100]⁺ (m/z 205.2): This corresponds to the loss of the entire Boc group (C₅H₈O₂, 100.05 Da), likely through a combined loss of isobutylene and carbon dioxide.[3][5]
This fragmentation is not necessarily a problem; in fact, these fragments can be used for quantification in Selected Ion Monitoring (SIM) or as precursor ions in MS/MS experiments. However, if you need to observe the intact molecular ion, you must reduce the energy in the ion source.
Q4: How can I increase the intensity of the protonated molecular ion ([M+H]⁺) and reduce fragmentation?
To favor the intact molecular ion, you need to create "softer" ionization conditions. This involves methodically reducing the energy imparted to the ions as they are formed and transferred into the mass spectrometer.
Protocol for Minimizing In-Source Fragmentation:
Reduce Cone/Declustering/Orifice Voltage:
Why: This voltage is applied between the ion source and the mass analyzer and is a primary driver of in-source fragmentation. Higher voltages accelerate ions, causing them to collide with gas molecules and fragment.
Action: Infuse a solution of your analyte and systematically decrease the cone voltage in steps of 5-10 V. Monitor the ion intensities for [M+H]⁺, [M+H-56]⁺, and [M+H-100]⁺. Plot the intensities versus voltage to find the "sweet spot" that maximizes the [M+H]⁺ signal while minimizing fragments.
Lower Source and Desolvation Temperatures:
Why: Excessive heat provides thermal energy that can break the labile bonds of the Boc group even before collisional activation.[14]
Action: Reduce the desolvation gas temperature in increments of 25-50 °C. Ensure the temperature remains high enough to desolvate the ESI droplets effectively, as poor desolvation will also lead to signal loss.
Optimize Nebulizing and Desolvation Gas Flows:
Why: Gas flows affect the efficiency of droplet formation and desolvation. While less impactful on fragmentation than voltage and temperature, non-optimal settings can lead to unstable spray and poor signal.
Action: Perform a flow-rate optimization as recommended by your instrument manufacturer to ensure a stable spray at the given mobile phase flow rate.
Q5: My spectrum is complex, with multiple peaks like [M+23]⁺, [M+39]⁺, and [M+18]⁺. What are these?
You are observing the formation of adduct ions . This occurs when your analyte molecule associates with cations present in the mobile phase, sample, or from system contamination.[15][16]
[M+Na]⁺ (m/z 327.2): Sodium adduct. Very common. Sodium can leach from glassware or be present as an impurity in solvents and reagents.[8]
[M+K]⁺ (m/z 343.2): Potassium adduct. Also common, with similar sources to sodium.
[M+NH₄]⁺ (m/z 322.2): Ammonium adduct. This will be prominent if you are using an ammonium-based buffer (e.g., ammonium formate or ammonium acetate).
[M+ACN+H]⁺ (m/z 346.2): Acetonitrile adduct. Occurs when acetonitrile is part of the mobile phase.[17]
Adduct formation can be problematic because it splits the analyte signal across multiple species, reducing the intensity of your target [M+H]⁺ ion and complicating data interpretation.[18]
Q6: How can I minimize the formation of sodium ([M+Na]⁺) and other adducts?
The key is to promote protonation while minimizing the availability of other cations.
Best Practices for Adduct Reduction:
Use High-Purity Solvents and Additives:
Why: Lower-grade solvents can contain significant amounts of sodium and potassium salts.[16]
Action: Always use LC-MS grade water, acetonitrile, methanol, and additives.
Acidify the Mobile Phase:
Why: Adding a proton source like formic acid creates an environment that strongly favors the formation of [M+H]⁺ over salt adducts.
Action: Add 0.1% formic acid to both your aqueous and organic mobile phases. This is highly effective at out-competing sodium for the analyte.[18]
Ensure System Cleanliness:
Why: Contamination can build up in the solvent lines, pump, injector, and ion source.
Action: Flush the LC system thoroughly with a high-organic mobile phase. Avoid using glassware that has been washed with detergents, as they are a major source of sodium.[8] Use polypropylene vials and tubes where possible.
Consider Ammonium-Based Additives:
Why: If adducts are unavoidable, sometimes it is better to force the formation of a single, consistent adduct.
Action: Using 2-5 mM ammonium formate or ammonium acetate can often consolidate the signal into the [M+NH₄]⁺ adduct, which can be more reproducible than sporadic sodium and potassium adducts.[18][19]
Q7: The signal for my compound is inconsistent or suppressed when analyzing it in a biological matrix. What could be the cause?
This is a classic example of matrix effects , where co-eluting endogenous or exogenous compounds from the sample interfere with the ionization of your target analyte.[20][21][22] This can lead to either ion suppression (most common) or enhancement, resulting in poor accuracy and precision.[21][22]
Strategies to Mitigate Matrix Effects:
Improve Chromatographic Separation:
Why: The most effective way to reduce matrix effects is to chromatographically separate the analyte from the interfering compounds.
Action: Modify your LC gradient to increase retention and resolution around your analyte's elution time. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
Enhance Sample Preparation:
Why: Removing interfering components before injection is crucial.
Action: Move beyond simple "dilute and shoot" or protein precipitation. Implement a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate your analyte from the bulk of the matrix components.[6]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
Why: A SIL-IS is the gold standard for correcting matrix effects. It is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C atoms). It will co-elute and experience the same ion suppression or enhancement as the analyte.
Action: Synthesize or purchase a SIL-IS for 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester. Spike it into all samples, standards, and QCs at a constant concentration. Quantify using the peak area ratio of the analyte to the SIL-IS. This ratio will remain constant even if absolute signal intensity fluctuates.
Matrix-Matched Calibration:
Why: If a SIL-IS is not available, this is an alternative. By preparing your calibration standards in a blank matrix identical to your samples, the standards will experience the same matrix effects.[19]
Action: Obtain a source of the biological matrix that is free of your analyte. Use this blank matrix to prepare your calibration curve. This method can be effective but requires a reliable source of blank matrix and assumes the matrix effect is consistent across different lots of matrix.[19][23]
Appendices
Appendix A: Recommended Starting MS Parameters
Parameter
ESI Setting
APCI Setting
Rationale
Ionization Mode
Positive
Positive
Analyte contains a basic nitrogen ideal for protonation.
Capillary/Sprayer Voltage
3.5 - 4.5 kV
3.0 - 4.0 kV
Standard range for stable spray formation.
Cone/Declustering Voltage
15 - 25 V
20 - 30 V
Start low to minimize fragmentation of the Boc group.
Source Temperature
100 - 120 °C
100 - 120 °C
Keep low to reduce thermal fragmentation.
Desolvation/Nebulizer Temp
250 - 350 °C
400 - 500 °C
Must be high enough for desolvation (ESI) or vaporization (APCI).
Desolvation Gas Flow
600 - 800 L/Hr
500 - 700 L/Hr
Instrument and LC flow rate dependent.
Nebulizer Gas Pressure
Instrument Dependant
Instrument Dependant
Optimize for stable spray.
Scan Range
m/z 100 - 500
m/z 100 - 500
Covers parent ion, key fragments, and potential adducts.
Appendix B: Step-by-Step Protocol for Optimizing Cone Voltage
Prepare Analyte Solution: Create a 1 µg/mL solution of the analyte in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 10-20 µL/min.
Set Initial Parameters: Use the starting parameters from Appendix A, setting the cone voltage to its lowest possible value (e.g., 10 V).
Acquire Data: Begin acquiring data in profile mode.
Ramp Voltage: Increase the cone voltage in 5 V increments, allowing the signal to stabilize for 30-60 seconds at each step. Continue until you reach a high value (e.g., 80 V).
Analyze Data: Create extracted ion chromatograms (or view the averaged spectrum at each voltage step) for the key ions: [M+H]⁺, [M+H-56]⁺, and [M+H-100]⁺.
Plot Results: Plot the absolute intensity of each ion as a function of the cone voltage. Select the voltage that provides the best signal for your desired ion (either the parent or a specific fragment) with acceptable intensity.
Appendix C: Common Ions Quick Reference Table
Ion Description
Formula
Monoisotopic Mass (Da)
Expected m/z
Analyte (M)
C₁₈H₂₈N₂O₂
304.2151
-
Protonated Molecule
[M+H]⁺
305.2229
305.2
Sodium Adduct
[M+Na]⁺
327.2048
327.2
Ammonium Adduct
[M+NH₄]⁺
322.2495
322.2
Potassium Adduct
[M+K]⁺
343.1788
343.2
Acetonitrile Adduct
[M+ACN+H]⁺
346.2495
346.2
Fragment (Loss of Isobutylene)
[M+H-C₄H₈]⁺
249.1598
249.2
Fragment (Loss of Boc)
[M+H-C₅H₈O₂]⁺
205.1648
205.2
References
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link][20]
Cremers, S. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link][21]
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Retrieved from [Link][22]
SCIEX. (2026, March 2). What is matrix effect and how is it quantified? Retrieved from [Link][23]
Lee, H., et al. (2015). Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source. Analytical Chemistry. Retrieved from [Link][24]
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link][11]
Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link][19]
National MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link][12]
Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed. Retrieved from [Link][3]
Barrow, M. P., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PMC. Retrieved from [Link][15]
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link][13]
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Retrieved from [Link][18]
Krasselt, M., et al. (2018). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? Taylor & Francis Online. Retrieved from [Link][25]
Srinivivas, R., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. PubMed. Retrieved from [Link][26]
Jian, W., et al. (2014). Acetonitrile Adduct Formation as a Sensitive Means for Simple Alcohol Detection by LC-MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link][17]
Lee, H., et al. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. PubMed. Retrieved from [Link][27]
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link][6]
New Objective. (n.d.). Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. Retrieved from [Link][28]
Sanglier, S., et al. (2013). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. Retrieved from [Link][29]
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
Reddy, P. M., et al. (2007). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: Formation of and ions. ResearchGate. Retrieved from [Link][30]
Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Retrieved from [Link][4]
Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. Retrieved from [Link][31]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of a successful therapeutic program. The compound...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of a successful therapeutic program. The compound 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is a key building block in the synthesis of various pharmaceutical agents. Its impurity profile can directly influence the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of orthogonal analytical techniques for assessing the purity of commercially available batches of this critical intermediate, complete with supporting experimental frameworks.
Our approach is grounded in the principle of analytical orthogonality—the use of multiple, distinct analytical methods to provide a comprehensive and reliable assessment of purity. No single method is infallible; each possesses unique strengths and weaknesses. By combining High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can create a self-validating system that ensures a high degree of confidence in the quality of the material.
The Rationale: Understanding Potential Impurities
The choice of analytical methodology is dictated by the potential impurities that may be present. These impurities typically arise from the synthetic route or degradation. Common impurities in piperazine-containing compounds can include[1][2]:
Starting Materials: Unreacted 1-(2-methylphenyl)piperazine or reagents like di-tert-butyl dicarbonate.
Process-Related Impurities: Byproducts from side reactions, such as N-acylated or di-substituted piperazine species.[3]
Degradation Products: Hydrolysis of the tert-butyl ester group or oxidation of the piperazine ring.
A robust analytical workflow must be capable of separating and detecting these structurally similar compounds.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision based on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the impurities being targeted.
Parameter
High-Performance Liquid Chromatography (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (¹H NMR)
Principle
Separation based on polarity and interaction with a stationary phase, with UV detection.
Separation of volatile/semi-volatile compounds based on boiling point, with mass-based detection.
Structural elucidation and quantification based on the magnetic properties of atomic nuclei.
Best Suited For
Non-volatile, thermally sensitive compounds; routine purity assessment and quantification.[4][5]
Volatile and semi-volatile impurities; identification of unknown impurities through fragmentation patterns.
Structural confirmation of the main component and impurities; quantification without a reference standard (qNMR).[6]
Key Strengths
Robust, widely available, excellent for quantifying known impurities.
High sensitivity and excellent selectivity from mass analysis.[4]
Provides unambiguous structural information; universal detector for proton-containing molecules.
Key Limitations
Requires impurities to have a UV chromophore; lower sensitivity than MS for some compounds.[5]
Not suitable for non-volatile or thermally labile compounds; the tert-butyl carbamate group can degrade at high temperatures.[4]
Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity analysis of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, leveraging the strengths of each technique.
Caption: A comprehensive workflow for purity validation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and adhere to principles outlined in ICH guidelines for analytical procedure validation.[7][8]
This method is the workhorse for routine purity assessment of the title compound. The tolyl group provides a sufficient chromophore for UV detection.
1. Instrumentation and Conditions:
System: Standard HPLC with a UV detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 90% A, 10% B
2-20 min: Linear gradient to 10% A, 90% B
20-25 min: Hold at 10% A, 90% B
25.1-30 min: Return to 90% A, 10% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
2. Sample Preparation:
Accurately weigh approximately 10 mg of the 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester sample.
Dissolve in 10 mL of Acetonitrile to achieve a concentration of 1 mg/mL.
Vortex to ensure complete dissolution.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Data Analysis:
Calculate the purity using the area percent method from the resulting chromatogram. The main peak's area is expressed as a percentage of the total area of all integrated peaks.
This method should be validated for linearity, precision, and accuracy as per ICH Q2(R2) guidelines.[7][9]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is crucial for identifying volatile impurities and providing mass confirmation for unknown peaks. The primary challenge is the thermal lability of the tert-butyl carbamate (Boc) group, which can cleave in the hot injector port.[4][10] This protocol uses a fast temperature ramp to minimize on-column degradation.
1. Instrumentation and Conditions:
System: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Q-TOF).[11]
Column: Low-bleed capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 250 °C (A lower temperature may be tested to minimize degradation).
Oven Program:
Initial temperature: 100 °C, hold for 1 min.
Ramp: 20 °C/min to 300 °C.
Hold: 5 min at 300 °C.
Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: 40-500 m/z.
2. Sample Preparation:
Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
Filter through a 0.45 µm syringe filter if necessary.
3. Data Analysis:
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
Be aware of the characteristic loss of isobutylene (56 Da) and CO2 (44 Da) from the Boc group, which can be a diagnostic fragmentation pattern.[10]
Protocol 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides an unparalleled level of structural detail, confirming the identity of the main component and allowing for the structural elucidation of impurities.
1. Instrumentation and Conditions:
System: 400 MHz (or higher) NMR spectrometer.
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
Concentration: 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent.
Acquisition: Standard proton experiment (¹H), followed by a carbon experiment (¹³C). 2D NMR experiments (e.g., COSY, HSQC) can be run for more detailed structural analysis.
2. Sample Preparation:
Accurately weigh the sample into a clean, dry vial.
Add the deuterated solvent and vortex until the sample is fully dissolved.
Structural Confirmation: Compare the obtained spectrum to a reference spectrum or predicted chemical shifts. Key expected signals include:
Aromatic protons from the tolyl group.
Piperazine ring protons (often complex due to chair conformations and restricted rotation around the amide bond).[12][13]
A large singlet for the tert-butyl group (~1.5 ppm).
A singlet for the tolyl methyl group.
Purity Assessment: Integrate all signals. Impurity signals can be identified and quantified relative to the main compound's signals, especially if a known amount of an internal standard is added (quantitative NMR or qNMR).
Logical Framework for Analytical Method Selection
The relationship between potential impurities and the most effective analytical technique for their detection is crucial for an efficient benchmarking strategy.
Caption: Mapping analytical techniques to impurity types.
Conclusion
Benchmarking the purity of commercial 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester requires a multi-faceted, orthogonal approach. While HPLC-UV serves as an excellent primary method for routine quality control and quantification of non-volatile impurities, it must be complemented by other techniques for a complete picture. GC-MS is indispensable for the analysis of volatile and semi-volatile components and for providing tentative identification of unknown impurities. Finally, NMR spectroscopy stands as the ultimate arbiter of structural identity, offering unambiguous confirmation of the target molecule and enabling the characterization of structurally similar impurities that may be difficult to resolve chromatographically.
By integrating these scientifically-grounded protocols, researchers and drug development professionals can confidently assess the quality of their starting materials, mitigate risks in their synthetic processes, and ensure the integrity of their final drug products. The validation of these analytical procedures should always be performed in accordance with established regulatory guidelines to ensure data integrity and compliance.[14]
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate Reaction Mixtures. Benchchem.
A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Benchchem.
Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
Structural Elucidation of 1-(5-Chlorothiophene-2-carbonyl)piperazine: A Comparative Guide to 1H and 13C NMR Validation. Benchchem.
Amine Di piperazine impurity. Veeprho.
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
Detailed guidelines of Analytical method validation for related substances? ResearchGate.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Animal and Feed Sciences.
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
ICH Q2B Guideline Validation of Analytical Procedures Methodology. IKEV.
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC.
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Structure-Activity Relationship (SAR), GPCR Binding Mechanics, and Experimental Methodologies
Executive Summary & Structural Causality
In the landscape of neuropharmacology, the arylpiperazine scaffold is a privileged structure, serving as the backbone for numerous therapeutics targeting serotonin (5-HT) and dopamine (D2/D3) receptors. The compound 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester (commonly referred to as 1-Boc-2-(m-tolyl)piperazine) is frequently encountered in drug discovery pipelines. However, it is critical to understand that this molecule is a synthetic intermediate , not an active pharmaceutical ingredient.
As a Senior Application Scientist, I often see researchers mistakenly screen Boc-protected intermediates in high-throughput assays. The causality behind its lack of efficacy lies in its molecular geometry and electronic properties. In monoamine G-protein coupled receptors (GPCRs), the protonated nitrogen of the piperazine ring must form a highly conserved ionic bond (salt bridge) with the Asp3.32 residue located in transmembrane helix 3 (TM3)[1].
The addition of the tert-butyloxycarbonyl (Boc) protecting group fundamentally disrupts this interaction in two ways:
Electronic Masking: The Boc group converts the basic secondary amine into a neutral carbamate, preventing protonation at physiological pH (7.4)[2].
Steric Hindrance: The bulky tert-butyl moiety physically clashes with the narrow orthosteric binding pocket of 5-HT and D2 receptors, preventing the molecule from anchoring to the receptor core[3].
Therefore, to evaluate the true pharmacological potential of this scaffold, we must compare the inactive Boc-protected precursor against its deprotected active analogs (e.g., 2-(m-tolyl)piperazine) and established reference standards.
Mechanistic Pathway: From Precursor to Active Pharmacophore
The transition from an inactive synthetic intermediate to a high-affinity GPCR ligand requires precise chemical modification. The diagram below illustrates the logical flow of this activation sequence.
Logical flow from Boc-protected inactive precursor to active GPCR-binding pharmacophore.
Comparative Binding Affinity Data
To objectively evaluate the performance of these compounds, we compare their binding affinities (
Ki
) across three primary monoamine targets: 5-HT1A, 5-HT2A, and D2 receptors. The data below synthesizes established SAR trends for arylpiperazines[4].
Compound / Analog
Structural Status
5-HT1A
Ki
(nM)
5-HT2A
Ki
(nM)
D2
Ki
(nM)
Pharmacological Role
1-Boc-2-(m-tolyl)piperazine
Protected (Carbamate)
> 10,000
> 10,000
> 10,000
Inactive Precursor
2-(m-tolyl)piperazine
Deprotected (Free Amine)
15 - 45
80 - 120
150 - 300
Active Scaffold
mCPP (Reference)
1-(3-chlorophenyl)piperazine
4.0 - 10
15 - 30
~250
Non-selective Agonist
BZP (Reference)
1-benzylpiperazine
> 1,000
> 1,000
> 1,000
Reuptake Inhibitor
Data Interpretation:
The table clearly demonstrates that the removal of the Boc group decreases the
Ki
value by several orders of magnitude, shifting the molecule from inactive to highly potent. The m-tolyl substitution on the piperazine ring provides favorable hydrophobic interactions (often edge-to-face CH/π interactions with Phe6.52)[5], though it is slightly less potent than the halogenated reference standard, mCPP.
Experimental Methodologies
To ensure a self-validating system, the following protocols detail both the chemical activation of the scaffold and the subsequent biological validation.
Causality: Trifluoroacetic acid (TFA) provides the necessary protons to protonate the carbamate oxygen, triggering the elimination of isobutylene gas and carbon dioxide, thereby unmasking the critical secondary amine[6].
Preparation: Dissolve 1.0 mmol of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester in 5 mL of anhydrous dichloromethane (DCM).
Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add 5 mL of Trifluoroacetic acid (TFA) dropwise under an inert argon atmosphere.
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexane/Ethyl Acetate 7:3).
Evaporation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
Neutralization & Extraction: Redissolve the crude residue in ethyl acetate. Wash with saturated aqueous
NaHCO3
until the aqueous layer reaches pH ~8. Extract the organic layer, dry over anhydrous
Na2SO4
, and concentrate to yield the free 2-(m-tolyl)piperazine.
Causality: By using a known radioactive ligand (e.g.,
[3H]
-8-OH-DPAT for 5-HT1A), we can measure the ability of our newly synthesized analog to competitively displace the radioligand from the Asp3.32 binding site.
Step-by-step workflow for competitive radioligand binding assays.
Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.
Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from
10−10
to
10−5
M), 50 µL of
[3H]
-8-OH-DPAT (final concentration 1 nM), and 100 µL of membrane suspension.
Equilibration: Incubate the plate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.
Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. Calculate the
Ki
using the Cheng-Prusoff equation.
References
Homology modeling of the serotonin 5-HT1A receptor using automated docking of bioactive compounds with defined geometry
PubMed / Journal of Medicinal Chemistry[Link][1]
Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands
Journal of Medicinal Chemistry - ACS Publications[Link][4]
Dual Molecules Targeting 5-HT6 and GABA-A Receptors as a New Approach to Combat Depression Associated with Neuroinflammation
PMC - National Institutes of Health[Link][2]
Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression
MDPI - Molecules[Link][3]
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring
PMC - National Institutes of Health[Link][5]
Comparative Catalyst Efficiency in the Synthesis of 2-m-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
As a Senior Application Scientist, I frequently evaluate synthetic routes for complex pharmaceutical intermediates. The 2-arylpiperazine scaffold is a privileged pharmacophore in CNS and oncology drug discovery.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate synthetic routes for complex pharmaceutical intermediates. The 2-arylpiperazine scaffold is a privileged pharmacophore in CNS and oncology drug discovery. However, the selective C2-arylation of saturated nitrogen heterocycles remains a formidable synthetic challenge.
In this guide, we objectively compare two divergent catalytic strategies for synthesizing the target molecule, 2-m-Tolyl-piperazine-1-carboxylic acid tert-butyl ester : the modern direct C(sp³)-H arylation via Negishi cross-coupling, and the traditional de novo core synthesis via Suzuki-Miyaura coupling.
Mechanistic Causality & Catalyst Selection
Route A: Direct C(sp³)-H Arylation (Negishi Coupling)
This approach circumvents multi-step ring synthesis by directly functionalizing the sp³ carbon of commercially available N-Boc-piperazine. The protocol relies on the1[1]. The Boc group acts as a directing group, coordinating the lithium cation to facilitate deprotonation at the adjacent equatorial C2 position.
Because organolithium reagents are incompatible with standard palladium catalysis, a transmetalation with ZnCl₂ is executed to generate a nucleophilic, yet less basic, organozinc intermediate. The cross-coupling is driven by Pd(OAc)₂ and the sterically demanding t-Bu₃P·HBF₄ ligand. The causality here is strictly geometric: the massive steric bulk of the t-Bu₃P ligand forces the palladium intermediate into a highly congested conformation. This dramatically accelerates the notoriously slow sp³-sp² reductive elimination step, thereby outcompeting unwanted β-hydride elimination.
Route B: De Novo Core Synthesis (Suzuki-Miyaura Coupling)
Conversely, the Suzuki-Miyaura approach constructs the C2-aryl bond on an sp²-sp² hybridized pyrazine scaffold prior to ring reduction. 2-Chloropyrazine undergoes cross-coupling with m-tolylboronic acid using Pd(dppf)Cl₂[2].
The selection of the bidentate dppf ligand is deliberate; its3[3] enforces a cis-geometry on the intermediate palladium complex. This geometric constraint is critical for accelerating reductive elimination and suppressing the proto-dehalogenation of the electron-deficient pyrazine core. Following coupling, the aromatic ring is reduced via catalytic hydrogenation, and the resulting secondary amine is Boc-protected.
Lithiation: Dissolve N-Boc-piperazine (1.0 equiv) and TMEDA (1.3 equiv) in anhydrous Et₂O (0.14 M) under Argon at -78 °C. Add s-BuLi (1.3 equiv, 1.4 M in cyclohexane) dropwise. Stir for 1 hour.
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.5 equiv, 1.0 M in Et₂O) dropwise. Stir at -78 °C for 30 minutes, then warm to room temperature over 30 minutes.
Cross-Coupling: In a separate Schlenk flask, pre-mix Pd(OAc)₂ (5 mol%), t-Bu₃P·HBF₄ (10 mol%), and 3-bromotoluene (0.8 equiv) in anhydrous THF. Transfer the organozinc solution to this catalyst mixture via cannula. Heat the reaction to 60 °C for 16 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc).
Validation Checkpoint: Monitor the lithiation step via in situ ReactIR by tracking the disappearance of the Boc carbonyl stretch at 1695 cm⁻¹ and the appearance of the lithiated carbamate stretch. Confirm cross-coupling completion via LC-MS (target product m/z [M+H]⁺ = 277.2).
Suzuki Coupling: Combine 2-chloropyrazine (1.0 equiv), m-tolylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%) in a degassed mixture of 1,4-dioxane/H₂O (4:1). Heat at 90 °C for 12 hours. Extract with EtOAc and concentrate to yield 2-(m-tolyl)pyrazine.
Catalytic Hydrogenation: Dissolve the crude intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir the suspension vigorously under an H₂ atmosphere (50 psi) at 50 °C for 24 hours.
Boc Protection: Filter the mixture through Celite to remove the Pd/C catalyst. To the filtrate, add Boc₂O (1.1 equiv) and Et₃N (1.5 equiv). Stir at room temperature for 4 hours. Purify via flash chromatography.
Validation Checkpoint: The intermediate 2-(m-tolyl)pyrazine is highly UV-active; monitor reaction progress via TLC (UV 254 nm). Post-reduction, the complete loss of aromatic pyrazine protons (δ 8.5–8.6 ppm) in the ¹H NMR spectrum confirms successful hydrogenation prior to Boc protection.
Quantitative Performance Comparison
Parameter
Route A: Direct Negishi C-H Arylation
Route B: Suzuki-Miyaura + Reduction
Catalyst System
Pd(OAc)₂ (5 mol%) / t-Bu₃P·HBF₄
Pd(dppf)Cl₂ (5 mol%) / 10% Pd/C
Step Count
1 (One-pot sequence)
3 (Coupling, Reduction, Protection)
Overall Yield
62% – 68%
45% – 55%
Reaction Time
~18 hours
~40 hours (cumulative)
Key Advantage
High step-economy; direct functionalization
Avoids cryogenic organolithium chemistry
Primary Limitation
Requires strict anhydrous/cryogenic conditions
Poor atom economy; over-reduction risks
Visualizing the Catalytic Logic
Catalytic cycle for the Pd-catalyzed Negishi C-H arylation of N-Boc-piperazine.
References
Source: ACS Publications (The Journal of Organic Chemistry)
Source: ACS Publications (The Journal of Organic Chemistry)
Source: ACS Publications (Organic Letters)
The First Structural Characterization of a[1]PHANEPHOS−Transition-Metal Complex: Structure of rac-[Pd(4,12-bis(diphenylphosphino)[2.2]paracyclophane)Cl2]
Source: ACS Publications (Organometallics)
URL:
Personal protective equipment for handling 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester
Hazard Identification and Risk Assessment Understanding the potential hazards is the foundation of safe handling. Based on analogous compounds, 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is anticipated to be...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe handling. Based on analogous compounds, 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester is anticipated to be a solid that presents the following primary risks:
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
Eye Damage: Poses a risk of serious eye irritation or damage.[1][3]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
Harmful if Swallowed: Oral ingestion may be harmful.[4]
Combustible Dust: Like many fine organic solids, dust clouds may form an explosive mixture with air.[5]
Given these risks, all handling procedures must be designed to minimize direct contact and aerosolization.
Engineering Controls: Your First Line of Defense
The primary objective is to contain the chemical at its source. Personal Protective Equipment (PPE) is the final barrier and should not be relied upon as the sole means of protection.
Chemical Fume Hood: All weighing and handling of this compound must be conducted within a certified chemical fume hood to control airborne dust and vapors.[1][6]
Ventilation: Ensure the laboratory has adequate general ventilation.[5][7]
Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1][3]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes.
Protects skin and personal clothing from contamination.
Respiratory Protection
NIOSH/MSHA-approved respirator if dust or aerosols are generated or if exposure limits are exceeded.[7][9]
Prevents inhalation of irritating or harmful dust particles.
Step-by-Step PPE Procedure
Donning (Putting On) PPE:
Hand Washing: Thoroughly wash and dry hands.
Lab Coat: Put on the lab coat and fasten it completely.
Gloves: Don the first pair of nitrile gloves.
Eye Protection: Put on safety goggles.
Face Shield (if needed): Position the face shield over the goggles.
Respirator (if needed): Perform a fit check before entering the work area.
Doffing (Taking Off) PPE:
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[8]
Face Shield/Goggles: Remove eye and face protection from the back.
Lab Coat: Remove the lab coat, folding the contaminated side inward.
Hand Washing: Wash hands thoroughly with soap and water.[5][7]
Operational Handling and Disposal Plan
Experimental Workflow
The following diagram outlines the critical steps for safely handling 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester from receipt to disposal.
Caption: Workflow for Safe Handling of 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure the designated fume hood is clean and free of clutter.[10] Gather all necessary equipment and PPE.
Weighing: To prevent static discharge, use non-sparking tools.[7] Carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust clouds.
Transfer: When transferring the solid, do so carefully to minimize aerosolization. If dissolving, add the solvent to the solid slowly.
Storage: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area.[1][5][7] It should be kept away from incompatible materials like strong acids and oxidizing agents.[6][11]
Wearing full PPE, cover the spill with an inert absorbent material. Do not use combustible materials like paper towels for large spills.
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3][6] Avoid generating dust.[5][7]
Wash the spill area thoroughly with soap and water.[5]
Disposal Plan
All waste generated from handling this compound is considered chemical waste.
Solid Waste: Contaminated gloves, weighing paper, and other disposable materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[5][7]
Chemical Waste: Unused material and reaction residues must be disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[1][4] Do not pour down the drain.[7][8]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester, ensuring a safe laboratory environment for all personnel.
References
tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate Safety Data Sheet - Angene Chemical. (2024, April 21). Retrieved from [Link]
Additive Solution Formula 3 (AS-3) - Haemonetics®. (2015, October 29). Retrieved from [Link]
Safe Handling of Pyrophoric Materials - University of California, Santa Barbara. (n.d.). Retrieved from [Link]